molecular formula C7H6F2O B1397123 3,4-Difluoro-5-methylphenol CAS No. 1806289-63-3

3,4-Difluoro-5-methylphenol

Cat. No.: B1397123
CAS No.: 1806289-63-3
M. Wt: 144.12 g/mol
InChI Key: QYARGBOFWYQLIQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylphenol is a fluorinated phenolic compound offered as a high-purity building block for research and organic synthesis. Fluorine atoms incorporated into an organic scaffold are a common strategy in medicinal chemistry to improve the physicochemical properties, metabolic stability, and binding affinity of lead compounds . This compound serves as a versatile precursor in the synthesis of more complex molecules, including Schiff base ligands, which are known to exhibit a range of biological activities such as antimicrobial, analgesic, and antitumor effects . The presence of both the hydroxyl and methyl groups on the aromatic ring, along with fluorine substituents, provides multiple sites for chemical modification, making it a valuable intermediate for constructing compound libraries in drug discovery efforts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYARGBOFWYQLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis and Application of 3,4,5-Trisubstituted Fluorophenol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery and advanced materials, 3,4,5-trisubstituted fluorophenols represent a privileged scaffold.[1][2] Their utility extends beyond simple structural building blocks; they serve as critical modulators of physicochemical properties. By strategically placing fluorine atoms at the 3, 4, and 5 positions, researchers can block metabolic "soft spots" (preventing P450 oxidation), modulate pKa to influence bioavailability, and induce specific dipole moments essential for liquid crystal alignment.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested roadmap for synthesizing and utilizing these intermediates, specifically focusing on the archetype 3,4,5-trifluorophenol and its derivatives.

Structural Significance: The Fluorine Effect

The 3,4,5-substitution pattern is not arbitrary. It is a calculated design choice in medicinal chemistry and materials science.

Metabolic Blockade & Bioisosterism

The primary failure mode for many phenolic drugs is rapid Phase II metabolism (glucuronidation/sulfation) or Phase I oxidation at the para position.

  • The 3,4,5-F Blockade: Occupying the para (4) and meta (3,5) positions with fluorine atoms—which have a Van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å) but form a carbon-fluorine bond strength of ~116 kcal/mol—effectively "armors" the ring against oxidative metabolism without introducing the steric bulk of chlorine or methyl groups.

  • pKa Modulation: Unsubstituted phenol has a pKa of ~10. The electron-withdrawing nature of three fluorine atoms significantly lowers the pKa (typically to ~7.0–7.5). This acidity shift alters hydrogen bonding capacity and solubility at physiological pH, often improving membrane permeability for oral drugs.

Material Applications (Liquid Crystals)

In liquid crystal (LC) displays, 3,4,5-trifluorophenol is the precursor to difluorooxymethylene-bridged systems.[3] The high polarity of the C-F bonds creates a strong dielectric anisotropy (


), which is critical for the rapid switching speeds required in modern TFT-LCD panels.

Synthetic Architectures: Decision Framework

When sourcing or synthesizing these intermediates, researchers typically face a "Make vs. Buy" decision. If synthesis is required (e.g., for isotopic labeling or novel derivative creation), two primary routes dominate.

Route Comparison
FeatureRoute A: Aniline Hydrolysis (Recommended) Route B: Boronic Oxidation
Precursor 3,4,5-Trifluoroaniline3,4,5-Trifluorobromobenzene
Key Reagents

,

,


-BuLi,

,

Conditions Aqueous, acidic, reflux (100–150°C)Cryogenic (-78°C), anhydrous
Scalability High (Industrial Standard)Low to Medium (Lab Scale)
Safety Profile Diazonium salt handling (Explosion risk if dry)Pyrophoric lithium reagents
Yield 75–85%40–60%
Synthetic Logic Diagram

The following decision tree illustrates the critical pathways for accessing the 3,4,5-trifluorophenol scaffold.

SynthesisPathways Start Target: 3,4,5-Trifluorophenol Choice Starting Material Availability Start->Choice Aniline 3,4,5-Trifluoroaniline Choice->Aniline Preferred (Cost/Scale) Bromo 1-Bromo-3,4,5-trifluorobenzene Choice->Bromo Alternative (Lab Scale) ProcessA Route A: Diazotization (NaNO2/H2SO4) Aniline->ProcessA ProcessB Route B: Lithiation/Borylation (n-BuLi, B(OMe)3) Bromo->ProcessB InterA Diazonium Salt [Ar-N2]+ HSO4- ProcessA->InterA InterB Aryl Boronate Ar-B(OH)2 ProcessB->InterB StepA2 Hydrolysis (H2O/H2SO4, 120°C) InterA->StepA2 StepB2 Oxidation (H2O2/NaOH) InterB->StepB2 Product Purified 3,4,5-Trifluorophenol StepA2->Product StepB2->Product

Caption: Comparative synthetic workflows for 3,4,5-trifluorophenol. Route A is preferred for scalability and cost-efficiency.

Detailed Experimental Protocol: The Modified Sandmeyer Route

This protocol describes the conversion of 3,4,5-trifluoroaniline to 3,4,5-trifluorophenol.[4] This method is superior to direct nucleophilic aromatic substitution (


) because the electron-rich amino group facilitates the direction of the hydroxyl group insertion before being removed, avoiding the formation of regioisomeric mixtures common in direct fluorination.
Reagents & Equipment
  • Precursor: 3,4,5-Trifluoroaniline (purity >98%).[5]

  • Acid Matrix: Sulfuric acid (

    
    ), 50% w/w aqueous solution.[5]
    
  • Diazotization Agent: Sodium nitrite (

    
    ), 40% aqueous solution.
    
  • Hydrolysis Catalyst: Copper(II) sulfate (

    
    ) or Copper(I) oxide (optional, enhances rate).
    
  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, internal thermometer.

Step-by-Step Methodology

Step 1: Salt Formation

  • Charge the reaction vessel with 50%

    
     (approx. 5 molar equivalents relative to aniline).
    
  • Cool the acid solution to 0–5°C using an ice/salt bath.

  • Slowly add 3,4,5-trifluoroaniline dropwise.[5] Caution: Exothermic reaction. Ensure the internal temperature does not exceed 10°C.

  • Stir until a homogeneous suspension of the amine sulfate salt is formed.

Step 2: Diazotization

  • Maintain temperature at 0–5°C.

  • Add the

    
     solution dropwise below the liquid surface (using a submerged tip) to prevent 
    
    
    
    gas escape.
  • Endpoint Validation: Verify the presence of excess nitrous acid using starch-iodide paper (turns immediately blue/black).

  • Stir for 30 minutes to ensure complete conversion to the diazonium salt (

    
    ).
    

Step 3: Hydrolysis (The Critical Step)

  • In a separate vessel, heat a solution of 50%

    
     and catalytic 
    
    
    
    to 120°C (reflux).
  • Slowly transfer the cold diazonium solution into the boiling acid mixture.

    • Why this order? Adding the cold diazonium to the hot acid ensures immediate decomposition of the unstable diazonium species into the phenol and nitrogen gas, minimizing side reactions (like azo coupling).

  • Observation: Vigorous evolution of

    
     gas will occur.
    
  • Steam distill the product simultaneously if possible, or reflux for 1 hour and then steam distill.

Step 4: Isolation & Purification

  • Collect the steam distillate. The 3,4,5-trifluorophenol will separate as an oil or white solid (mp ~55–59°C) upon cooling.

  • Extract the aqueous phase with dichloromethane (DCM).

  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Final Polish: Recrystallize from hexane/ethanol if high purity (>99.5%) is required for electronic applications.

Applications in Drug & Material Design[1][2]

Case Study: Liquid Crystal Alignment

In the synthesis of high-performance liquid crystals, the phenolic hydroxyl group is often converted into an ether linkage.

  • Reaction: 3,4,5-Trifluorophenol + Chlorodifluoroacetic acid

    
    Difluorooxymethylene bridge (
    
    
    
    )
    .
  • Impact: This bridge acts as a "conformational lock," maintaining the linearity of the liquid crystal molecule while the terminal fluorine atoms provide the necessary dipole.

Bioactive Ether Synthesis

For pharmaceutical intermediates, the phenol is frequently coupled with alkyl halides or epoxides.

  • Example Workflow: Reaction with (2-chloromethyl)oxirane in the presence of cesium carbonate (

    
    ) yields glycidyl ethers, which are precursors to beta-blockers and other adrenergic receptor modulators.
    

Applications Core 3,4,5-Trifluorophenol Path1 Alkylation (R-X, K2CO3) Core->Path1 Path2 Oxidative Alkoxydifluorodesulfuration Core->Path2 Prod1 Fluorinated Aryl Ethers (Drug Intermediates) Path1->Prod1 Prod2 -CF2O- Bridged Liquid Crystals (Display Technology) Path2->Prod2

Caption: Divergent utility of the 3,4,5-trifluorophenol scaffold in pharma and materials.

Safety & Handling Protocols

While 3,4,5-trifluorophenol is a valuable intermediate, it presents specific hazards that differ from non-fluorinated phenols.

  • Corrosivity & Toxicity:

    • GHS Classification: Acute Toxicity (Oral) Cat 3; Skin Corrosion Cat 1B.[6][7]

    • Mechanism: Like all phenols, it is a protein denaturant. However, the electron-withdrawing fluorines increase its acidity, making it more corrosive to mucous membranes than phenol itself.

    • Protocol: Use nitrile gloves (double gloving recommended) and a full face shield.

  • Chemical Incompatibility:

    • Bases: Reacts violently with strong bases.

    • Oxidizers: Incompatible with strong oxidizing agents.

    • HF Generation: While the C-F bond is stable, thermal decomposition or reaction with strong Lewis acids (like

      
       under forcing conditions) can liberate Hydrogen Fluoride (HF). Always have calcium gluconate gel available in the lab as a precaution when working with fluorinated aromatics under stress conditions.
      

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,4,5-Trifluorophenol. Merck KGaA. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Google Patents. (2006). CN1861554A - Production technology of 3,4,5-trifluorophenol.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: 3,4,5-Trifluorophenol.[1][2][3][4][6][8] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: High-Purity Etherification of 3,4-Difluoro-5-methylphenol for Liquid Crystal Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the etherification of 3,4-difluoro-5-methylphenol , a critical building block for negative dielectric anisotropy liquid crystals (LCs) used in Vertical Alignment (VA) and In-Plane Switching (IPS) displays.

Unlike standard organic synthesis, LC synthesis demands electronic-grade purity . Trace ionic impurities (ppb levels) degrade the Voltage Holding Ratio (VHR) and cause image sticking. Therefore, this protocol prioritizes not just yield, but resistivity optimization and impurity profile control .

Strategic Analysis: The Chemistry of Fluorinated Phenols

Substrate Reactivity

The target substrate, this compound, presents a unique electronic environment:

  • Acidity Enhancement: The two fluorine atoms at positions 3 and 4 exert a strong inductive electron-withdrawing effect (-I), significantly lowering the

    
     of the phenolic hydroxyl group compared to non-fluorinated phenols.
    
  • Steric Modulation: The 5-methyl group provides steric bulk that suppresses intermolecular aggregation (lowering viscosity in the final LC) but does not significantly hinder the nucleophilic attack of the phenoxide ion.

Reaction Selection: Williamson vs. Mitsunobu

For industrial scalability and atom economy, the Williamson Ether Synthesis is the method of choice.

  • Base Selection: Due to the enhanced acidity of the fluorophenol, weak bases like Potassium Carbonate (

    
    )  are sufficient and preferred over Sodium Hydride (NaH). 
    
    
    
    acts as an acid scavenger and buffers the reaction, preventing side reactions common with strong bases.
  • Solvent System: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN) are preferred over DMF/DMSO for LC synthesis. While DMF is faster, residual traces are difficult to remove and can degrade VHR. MEK offers a clean impurity profile and easy solvent recovery.

Protocol A: Standard Williamson Etherification (Recommended)

Objective: Synthesis of an alkoxy-tail mesogen (e.g., 4-(hexyloxy)-2,3-difluoro-5-methylphenol derivative).

Materials
  • Substrate: this compound (1.0 eq)

  • Alkylating Agent:

    
    -Alkyl Bromide (1.1 eq) (e.g., 1-bromohexane)
    
  • Base: Anhydrous

    
     (2.5 eq, granular, freshly ground)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to accelerate reaction.

  • Solvent: Methyl Ethyl Ketone (MEK) (Reagent Grade, >99.5%)

Step-by-Step Procedure
  • Activation (Deprotonation):

    • Charge a 3-neck round-bottom flask with this compound and MEK (5 mL per gram of phenol).

    • Add anhydrous

      
       under nitrogen flow.
      
    • Heat to 60°C and stir for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide forms.

  • Alkylation:

    • Add KI (catalytic amount).

    • Add the Alkyl Bromide dropwise via an addition funnel over 20 minutes to control exotherm.

    • Raise temperature to reflux (approx. 80°C for MEK).

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-FID.

    • Endpoint: >99.0% conversion of phenol. Typical time: 6–12 hours.[1]

  • Workup (Crucial for LC Purity):

    • Cool to room temperature.[1][2] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Toluene (rejects polar impurities better than DCM).

    • Wash with 5% NaOH (removes unreacted phenol)

      
       Water 
      
      
      
      Brine.
    • Dry over

      
       and concentrate.
      

Protocol B: Purification & Resistivity Optimization

Context: Standard recrystallization is insufficient for LCs. Ionic contaminants must be actively stripped.

  • Primary Recrystallization:

    • Solvent: Ethanol or Methanol/Water mixtures.

    • Cool slowly to 4°C to grow large crystals (excludes impurities).

  • Adsorbent Treatment (The "Electronic Grade" Step):

    • Dissolve the crystallized product in non-polar solvent (Hexane/Toluene).

    • Add Silica Gel (neutral) and Activated Alumina (5% w/w each).

    • Stir at 40°C for 1 hour. Mechanism: Alumina traps ionic species; Silica traps polar organic byproducts.

    • Filter through a 0.2

      
       PTFE membrane.
      
  • Final Isolation:

    • Evaporate solvent and dry in a vacuum oven at 50°C for 24 hours.

Data & Expected Results

ParameterStandard GradeLC Grade (Post-Protocol B)
Yield 85-92%75-80%
GC Purity >98.5%>99.9%
Resistivity


Water Content <500 ppm<50 ppm
Metal Ions (Na/K) >10 ppm<50 ppb

Process Visualization (Workflow)

The following diagram outlines the critical path from synthesis to electronic-grade isolation.

G Start Start: this compound Mixing Deprotonation (K2CO3 / MEK / 60°C) Start->Mixing Reaction Alkylation (Reflux) (+ Alkyl Bromide / KI) Mixing->Reaction Check QC Check: Conversion >99%? Reaction->Check Check->Reaction No (Continue Reflux) Workup Filtration & Aqueous Wash (Remove Salts/Phenol) Check->Workup Yes Recryst Recrystallization (Ethanol) Workup->Recryst IonRemove Ion Trapping (Alumina/Silica Treatment) Recryst->IonRemove FinalQC Final QC: Resistivity & Purity IonRemove->FinalQC

Caption: Workflow for the synthesis and purification of LC-grade fluorinated ethers, highlighting the critical ion-trapping step.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Trace water in solvent deactivates the phenoxide.

    • Fix: Use molecular sieves (3Å) in the reaction flask or switch to a stronger solvent system (MEK/DMF 9:1).

  • Issue: Product Coloration.

    • Cause: Oxidation of the phenol ring.

    • Fix: Ensure vigorous Nitrogen sparging before heating. Add trace Sodium Dithionite during the aqueous wash.

  • Issue: Low Resistivity. [3]

    • Cause: Residual Potassium ions or Halides.[4]

    • Fix: Repeat the "Adsorbent Treatment" step. Ensure final water wash is neutral pH.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[5] Retrieved from [Link]

  • Merck Japan Ltd. (1996). Purification of liquid crystals and liquid crystal composition (US Patent 5540857A).
  • MDPI. (2025). Tuning the Electrical Resistivity of Molecular Liquid Crystals for Electro-Optical Devices. Retrieved from [Link]

  • Francis Academic Press. (2025). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons.[5][6] Retrieved from [Link]

Sources

The Strategic deployment of 3,4-Difluoro-5-methylphenol as a Pharmaceutical Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Judicious placement of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby optimizing the overall druglikeness of a molecule.[1][2][3]

Among the vast array of fluorinated building blocks, substituted fluorophenols are of particular interest due to their versatile reactivity and their prevalence in biologically active molecules.[4] This application note focuses on 3,4-Difluoro-5-methylphenol , a valuable intermediate in the synthesis of complex pharmaceutical agents. We will explore its application in the construction of potent kinase inhibitors, providing a detailed, field-proven protocol for its use in a key synthetic transformation.

Physicochemical Properties and Synthetic Rationale

The substitution pattern of this compound offers a unique combination of electronic and steric features that medicinal chemists can leverage.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₆F₂OProvides a compact and fluorinated aromatic core.
Molecular Weight 144.12 g/mol Low molecular weight contributes to favorable druglikeness properties.
Appearance Off-white solidStandard physical state for a small molecule building block.
Solubility Soluble in most organic solventsFacilitates its use in a wide range of reaction conditions.

The two fluorine atoms positioned ortho and meta to the hydroxyl group significantly lower the pKa of the phenol, making it a more reactive nucleophile under basic conditions. The methyl group provides a point of steric differentiation and can influence binding interactions within a protein's active site.

Application in the Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers.[1] Consequently, the development of selective TRK inhibitors is a significant focus in oncology drug discovery.

This compound serves as a key building block in the synthesis of a class of potent TRK inhibitors. Its incorporation is designed to enhance binding affinity and improve metabolic stability. The following protocol details a key step in the synthesis of a TRK inhibitor scaffold, specifically the nucleophilic aromatic substitution (SNAᵣ) reaction between this compound and a dichloropyrimidine intermediate.

Experimental Protocol: Synthesis of a Key TRK Inhibitor Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 5-chloro-2,4-dichloropyrimidine. This reaction is a critical step in the assembly of a TRK inhibitor pharmacophore.

Reaction Scheme:

A representative reaction scheme for the synthesis of a key TRK inhibitor intermediate.

Materials:

  • This compound (1.0 eq)

  • 5-chloro-2,4-dichloropyrimidine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide in situ, without promoting unwanted side reactions.

  • Addition of Electrophile: Add 5-chloro-2,4-dichloropyrimidine (1.1 eq) to the reaction mixture. The slight excess of the dichloropyrimidine ensures complete consumption of the limiting phenol.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy of the SNAᵣ reaction. The choice of DMF as a solvent is strategic; its high boiling point and polar aprotic nature effectively solvate the potassium phenoxide and facilitate the substitution reaction. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure desired product.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the acidic fluorophenol without causing decomposition of the electrophilic dichloropyrimidine. Stronger bases like sodium hydride could lead to undesired side reactions.

  • Solvent Selection: DMF is an excellent solvent for SNAᵣ reactions due to its polar aprotic nature, which promotes the solubility of the reactants and stabilizes the charged intermediate (Meisenheimer complex) of the SNAᵣ mechanism.

  • Temperature Control: The reaction temperature is a critical parameter. While heating is required to drive the reaction, excessive temperatures could lead to decomposition. 80-90 °C provides a good balance between reaction rate and stability.

  • Regioselectivity: The nucleophilic attack of the phenoxide occurs selectively at the C4 position of the 2,4-dichloropyrimidine ring. This is due to the higher electrophilicity of the C4 and C6 positions compared to the C2 position in the pyrimidine ring, a well-established principle in heterocyclic chemistry.[1]

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 3,4-Difluoro-5- methylphenol in DMF B Add K₂CO₃ A->B C Add 5-chloro-2,4- dichloropyrimidine B->C D Heat to 80-90 °C C->D E Cool and Quench with Water D->E F Extract with EtOAc E->F G Wash with Water and Brine F->G H Dry over MgSO₄ and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

A generalized workflow for the synthesis and purification of the TRK inhibitor intermediate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique electronic and steric properties, a direct result of its specific substitution pattern, make it an attractive component for lead optimization in drug discovery programs. The detailed protocol provided herein for its application in the synthesis of a key TRK inhibitor intermediate demonstrates its practical utility and highlights the rationale behind the chosen experimental conditions. As the demand for sophisticated, highly functionalized drug candidates continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Vaish, V., Kumar, A., & Singh, R. (2020). A review on synthesis of substituted phenols. Synthetic Communications, 50(15), 2219-2246. [Link]

  • Ardini, E., & Pierotti, M. A. (2014). The dark side of the TRKs: oncogenic fusions. European journal of cancer, 50(13), 2355-2364. [Link]

  • Laetsch, T. W., & DuBois, S. G. (2016). Larotrectinib for the treatment of TRK fusion cancers. Expert opinion on investigational drugs, 25(12), 1485-1493. [Link]

  • Cushman, M., & Nagarathnam, D. (1991). A new and efficient synthesis of 2, 4-disubstituted and 2, 4, 5-trisubstituted pyrimidines. The Journal of Organic Chemistry, 56(13), 4337-4339. [Link]

  • World Intellectual Property Organization. (2016). Novel compounds. WO 2016/046530 A1.

Sources

Application Notes and Protocols: Alkylation of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

Fluorinated organic molecules are of paramount importance in modern science, particularly within the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorinated phenols, specifically, are valuable synthons for the construction of more complex molecules. The alkylation of the phenolic hydroxyl group to form fluorinated aryl ethers is a critical transformation, yielding structures that are key components of numerous commercial drugs and materials.[1][2]

This guide provides a comprehensive overview of the reaction protocols for the alkylation of fluorinated phenols. It delves into the mechanistic nuances that govern selectivity, offers detailed, field-proven protocols for common alkylation strategies, and provides insights into troubleshooting and optimization.

Mechanistic Insights: The Fluorine Factor in Phenolic Reactivity

The success of a phenolic alkylation hinges on understanding the electronic and steric effects at play. The presence of fluorine on the aromatic ring introduces unique considerations that dictate the reaction's course.

The Influence of Fluorine on Phenolic Acidity

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[3] This effect stabilizes the corresponding phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol.[4][5] The position of the fluorine atom is critical; the acid-strengthening effect is most pronounced when fluorine is at the ortho position, followed by meta, and then para.[4] This enhanced acidity facilitates the formation of the nucleophilic phenoxide under milder basic conditions compared to non-fluorinated analogues.

O-Alkylation vs. C-Alkylation: A Selectivity Challenge

Phenoxide ions are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[6][7] This duality can lead to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products.[8][9]

Several factors influence the O/C alkylation ratio:

  • Solvent: Protic solvents, capable of hydrogen bonding, can solvate the oxygen atom of the phenoxide, sterically hindering O-alkylation and favoring C-alkylation.[7] Aprotic solvents, on the other hand, generally favor O-alkylation.[10]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence reactivity.

  • Leaving Group: The choice of leaving group on the alkylating agent can also play a role.

  • Phase-Transfer Catalysis (PTC): PTC conditions often enhance O-alkylation by creating a "naked" and highly reactive phenoxide ion in the organic phase.[10][11][12]

The strong electron-withdrawing nature of fluorine generally deactivates the aromatic ring towards electrophilic attack, which can help to favor O-alkylation over C-alkylation in many cases.

Core Alkylation Protocols

Several robust methods are employed for the alkylation of fluorinated phenols. The choice of protocol depends on the specific substrate, the nature of the alkylating agent, and the desired scale of the reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[13] For fluorinated phenols, this typically involves a two-step, one-pot procedure: deprotonation of the phenol followed by nucleophilic substitution.

Protocol: General Procedure for Williamson Ether Synthesis of Fluorinated Phenols

  • Reagents and Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated phenol (1.0 eq.).

    • Add a suitable anhydrous solvent such as acetonitrile, acetone, or dimethylformamide (DMF). The volume should be sufficient to dissolve the phenol (typically 5-10 mL per mmol of phenol).

    • Add a base (1.1 - 2.0 eq.). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[14] The choice of base depends on the acidity of the phenol.

  • Deprotonation:

    • Stir the mixture at room temperature until the phenol is fully deprotonated. This can take from 30 minutes to several hours. With NaH, gas evolution (H₂) will be observed.

  • Alkylation:

    • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.0 - 1.5 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

    • The reaction may be run at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis A Fluorinated Phenol + Base (e.g., K₂CO₃) B Deprotonation (Formation of Phenoxide) A->B Stir in Aprotic Solvent C Addition of Alkyl Halide (R-X) B->C D SN2 Reaction C->D Heat if necessary E Workup & Purification D->E F Fluorinated Aryl Ether E->F

Caption: Workflow for the Williamson Ether Synthesis.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers from alcohols and acidic nucleophiles (like phenols) under mild, neutral conditions.[15][16] It is particularly useful for substrates that are sensitive to basic conditions or when inversion of stereochemistry at a chiral alcohol center is desired. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

Protocol: General Procedure for Mitsunobu Alkylation of Fluorinated Phenols

  • Reagents and Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated phenol (1.0 eq.), the alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.).

    • Dissolve the components in a suitable anhydrous solvent, typically tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the azodicarboxylate (DEAD or DIAD, 1.2-1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide and the hydrazine dicarboxylate. These can often be removed by direct purification of the crude residue by column chromatography. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent (like a mixture of ethyl acetate and hexanes) can be attempted.

Diagram: Mitsunobu Reaction Mechanism

Mitsunobu_Reaction A PPh₃ + DEAD B Betaine Intermediate A->B Forms adduct D Oxyphosphonium Salt + Hydrazide B->D + ArF-OH (Proton Transfer) C Fluorinated Phenol (ArF-OH) C->D F Alkoxyphosphonium Salt D->F E Alcohol (R-OH) E->F + Oxyphosphonium Salt G Phenoxide Attack F->G SN2 Attack by Phenoxide H Fluorinated Aryl Ether + Triphenylphosphine Oxide G->H

Caption: Simplified mechanism of the Mitsunobu reaction.

Palladium-Catalyzed C-O Cross-Coupling

For the synthesis of fluorinated aryl ethers from aryl halides and fluorinated alcohols, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative.[1][2] This approach is complementary to the Williamson ether synthesis, which may not be feasible if the desired fluorinated alcohol is the starting material.

Protocol: Palladium-Catalyzed Synthesis of Fluorinated Alkyl Aryl Ethers [2]

  • Reagents and Setup:

    • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), the fluorinated alcohol (1.5-2.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-3 mol%) to a reaction vial.

    • Add anhydrous toluene as the solvent.

  • Reaction:

    • Seal the vial and heat the reaction mixture to 80-110 °C for the specified time (typically 0.5-2 hours).

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Comparative Alkylation Conditions

Fluorinated PhenolAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-FluorophenolEthyl IodideK₂CO₃AcetoneReflux6>90[14]
2,4-DifluorophenolBenzyl BromideCs₂CO₃Acetonitrile80495[14]
4-FluorophenolIsopropanolPPh₃, DIADTHF0 to RT1288[17]
4-Bromophenol2,2,2-TrifluoroethanoltBuBrettPhos Pd G3, Cs₂CO₃Toluene110292[2]
3-Bromo-5-fluorophenolMethyl IodideNaHDMFRT2>95[14]

Troubleshooting Common Issues

  • Low Yield:

    • Incomplete deprotonation: Ensure the base is strong enough for the specific fluorinated phenol and that the reaction time for deprotonation is sufficient. Consider using a stronger base or a higher temperature.

    • Poorly reactive alkylating agent: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

    • Side reactions: If C-alkylation is a problem, consider changing the solvent to a more polar aprotic one or using phase-transfer catalysis to favor O-alkylation.

  • Formation of Byproducts:

    • C-alkylation products: As mentioned, solvent choice and the use of PTC can mitigate this.

    • Elimination products: This is more common with secondary and tertiary alkyl halides. Use a primary alkyl halide if possible. For the Mitsunobu reaction, ensure slow addition of the azodicarboxylate at low temperature.

  • Difficulty in Purification:

    • Mitsunobu byproducts: Triphenylphosphine oxide can sometimes be challenging to remove completely by chromatography. Trituration with a suitable solvent or using a polymer-supported phosphine can be effective.

Conclusion

The alkylation of fluorinated phenols is a cornerstone of modern synthetic chemistry, providing access to a vast array of valuable compounds. A thorough understanding of the underlying mechanistic principles, particularly the influence of fluorine on reactivity and the factors governing O- versus C-alkylation, is essential for successful synthesis. The protocols outlined in this guide—the Williamson ether synthesis, the Mitsunobu reaction, and palladium-catalyzed cross-coupling—offer a versatile toolkit for the synthetic chemist. By carefully selecting the appropriate methodology and reaction conditions, researchers can efficiently and selectively prepare a wide range of fluorinated aryl ethers for applications in drug discovery, materials science, and beyond.

References

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available at: [Link]

  • What Is the Mechanism of Phenol Alkylation? - Hubei Sanli Fengxiang Technology Co., Ltd. Available at: [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. Available at: [Link]

  • Phenol reaction. Available at: [Link]

  • Alkylation of phenol: a mechanistic view - PubMed - NIH. Available at: [Link]

  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Available at: [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00119B. Available at: [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C−O Cross-Coupling - ResearchGate. Available at: [Link]

  • PTC Selective O-Alkylation - PTC Organics, Inc.. Available at: [Link]

  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation | Bentham Science Publishers. Available at: [Link]

  • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Available at: [Link]

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC. Available at: [Link]

  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications - ElectronicsAndBooks. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Why is o-flurophenol is more acidic than p-flurophenol? - Quora. Available at: [Link]

  • Which One Is More Acidic??? | Phenols | Organic Chemistry - YouTube. Available at: [Link]

  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Two-step etherification reaction of functionalized phenols on... - ResearchGate. Available at: [Link]

  • Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - RSC Publishing. Available at: [Link]

  • Deoxyfluorination of Phenols - Harvard DASH. Available at: [Link]

  • Lecture 4 Enolates in Synthesis. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • US4487975A - Etherification of phenols - Google Patents.
  • Reaction Mechanism of Friedel Crafts alkylation - Physics Wallah. Available at: [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Request PDF - ResearchGate. Available at: [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids - MDPI. Available at: [Link]

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Nucleophilic aromatic substitution precursors for fluorophenols

Application Note: Nucleophilic Aromatic Substitution ( ) Precursors for Fluorophenols

Abstract

Fluorophenols are critical intermediates in the synthesis of bioisosteres, lipophilic pharmacophores, and agrochemicals. Their synthesis via Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Principles[1][2][3][4][5][6]

The synthesis of fluorophenols via



The Precursor Challenge

The primary challenge is not reactivity, but regiocontrol .

  • Polyfluoroarenes: In systems like pentafluorobenzonitrile, the nucleophile attacks para to the strongest EWG to maximize resonance stabilization.

  • Activated Fluoro-nitrobenzenes: Competition exists between the displacement of fluorine and other leaving groups (e.g., nitro or chloride).

Mechanistic Pathway

The reaction proceeds through an addition-elimination mechanism.[1][2][3] The rate-determining step is the formation of the Meisenheimer complex.[2]

SNAr_MechanismSubstratePrecursor(Ar-F + EWG)TSMeisenheimerComplex(Resonance Stabilized)Substrate->TS+ Nucleophile (OH- or TMSO-)ProductFluorophenol(Ar-OH)TS->ProductEliminationLeavingGroupF- (Leaving Group)TS->LeavingGroup

Figure 1: General

Precursor Selection Strategy

Selecting the right precursor is a function of the desired substitution pattern and the electronic activation required.

Precursor ClassElectronic FeaturesPrimary ApplicationRegioselectivity Rule
Perfluoroarenes (e.g., Hexafluorobenzene)Highly electron-deficient; inductive activation by 5-6 F atoms.Synthesis of pentafluorophenol or tetrafluororesorcinol.Statistical (monosubstitution) or Para to existing substituent.
Activated Polyfluoroarenes (e.g., Pentafluorobenzonitrile)Activated by strong EWG (-CN, -NO2).Synthesis of 4-substituted-2,3,5,6-tetrafluorophenols.Strictly Para to the EWG due to resonance stabilization.
Fluoro-Nitrobenzenes (e.g., 2,4-Difluoronitrobenzene)Activated by -NO2; F is ortho/para.Synthesis of fluoro-nitrophenols.Ortho preference often observed due to inductive proximity, but Para is sterically favored.
Fluoro-Heterocycles (e.g., Pentafluoropyridine)Nitrogen atom acts as intrinsic EWG.Synthesis of tetrafluoropyridinols.Para (C4) to the ring nitrogen.

Experimental Protocols

Protocol A: Classical Hydrolysis of Perfluoroarenes

Best for: Robust, highly fluorinated precursors (e.g., Hexafluorobenzene, Octafluorotoluene). Mechanism: Direct attack by hydroxide anion.

Reagents:

  • Precursor: Hexafluorobenzene (1.0 equiv)

  • Nucleophile: KOH (2.2 equiv)

  • Solvent: t-Butanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with t-Butanol (10 mL/g substrate).

  • Base Addition: Add powdered KOH (2.2 equiv) rapidly. Note: Use powdered KOH for better solubility kinetics.

  • Substrate Addition: Add Hexafluorobenzene (1.0 equiv) dropwise at room temperature.

    • Caution: Exothermic reaction.[4] Monitor internal temperature.[3][5]

  • Reflux: Heat the mixture to reflux (83 °C) for 1-3 hours.

  • Monitoring: Monitor by

    
     NMR. Disappearance of the singlet at -163 ppm (C6F6) and appearance of three signals (ortho/meta/para) indicates conversion.
    
  • Workup:

    • Cool to RT.

    • Acidify with 2M HCl to pH 1 (Crucial to protonate the phenoxide).

    • Extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      
Protocol B: Regioselective Silanolate Conversion (The "Laganis" Method)

Best for: Sensitive substrates (e.g., fluoronitrobenzenes) requiring high regiocontrol and mild conditions. Mechanism: Potassium Trimethylsilanolate (KOTMS) acts as a soluble, anhydrous hydroxide surrogate. It forms a silyl ether intermediate which is hydrolyzed on workup.

Reagents:

  • Precursor: 2,3,4,5,6-Pentafluorobenzonitrile (1.0 equiv)

  • Reagent: Potassium Trimethylsilanolate (KOTMS) (1.1 equiv)[6]

  • Solvent: THF (Anhydrous) or MeCN

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen.

  • Solvation: Dissolve Pentafluorobenzonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add KOTMS (1.1 equiv) in a single portion at 0 °C.

    • Insight: KOTMS is soluble in organic solvents, creating a homogeneous phase that prevents localized "hotspots" of high basicity seen with KOH, reducing side reactions.

  • Reaction: Allow to warm to Room Temperature. Stir for 1-2 hours.

    • Endpoint: TLC or

      
       NMR.
      
  • Hydrolysis (Critical): The reaction produces the trimethylsilyl ether (

    
    ).
    
    • Add 1M HCl (aqueous) and stir vigorously for 15 minutes to cleave the silyl group.

  • Isolation:

    • Extract with Ethyl Acetate.[3]

    • Wash with Brine.[3]

    • Concentrate to yield 4-hydroxy-2,3,5,6-tetrafluorobenzonitrile.

Workflow Diagram:

KOTMS_WorkflowStartStart:Dissolve Precursorin THF (0.2M)AddReagentAdd KOTMS (1.1 eq)at 0°CStart->AddReagentIntermediateForm Silyl Ether(Ar-O-TMS)AddReagent->IntermediateStir 1-2h @ RTHydrolysisAcidic Workup(1M HCl, 15 min)Intermediate->HydrolysisCleave TMSFinishIsolate FluorophenolHydrolysis->Finish

Figure 2: Workflow for the KOTMS silanolate protocol, ensuring anhydrous attack followed by controlled hydrolysis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Polysubstitution (e.g., Resorcinol formation)Excess base or high temperature.Switch to Protocol B (KOTMS) and strictly control stoichiometry (1.05 equiv).
Incomplete Conversion Poor solubility of nucleophile.Use Phase Transfer Catalyst (18-Crown-6) with KOH, or switch to homogeneous KOTMS.
Regioisomer Mixtures Competing directing effects.Lower temperature to -78 °C to favor kinetic product; verify structure via

NMR coupling constants.

Safety Note: All


References

  • Mechanism & Scope

    • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron, 59(4), 437-454.
  • The KOTMS Protocol (Silanolate Method)

    • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 or HO-. Tetrahedron Letters, 25(51), 5831-5834.
  • Regioselectivity in Polyfluoroarenes

    • Chambers, R. D., et al. (1996). Nucleophilic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1, 1941-1944.
  • Modern Applications (Pharma)

    • Lérida, A. C., et al. (2020).[7] Nucleophilic Aromatic Substitution of Polyfluoroarenes: A Facile Route to Functionalized Fluorinated Scaffolds. Organic Process Research & Development.

Application Notes and Protocols: 3,4-Difluoro-5-methylphenol as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenol Problem and the Fluorine Solution

Phenolic moieties are prevalent in a vast array of biologically active molecules, including numerous approved pharmaceuticals.[1][2][3] Their ability to act as hydrogen bond donors and acceptors makes them critical for molecular recognition at biological targets.[4] However, the very reactivity that makes phenols useful also presents significant challenges in drug development. Phenols are often susceptible to rapid phase II metabolism, primarily through glucuronidation and sulfation, leading to poor oral bioavailability and short half-lives.[4][5] This metabolic liability can derail an otherwise promising drug candidate.

Medicinal chemists employ various strategies to mitigate these issues, with bioisosteric replacement being a cornerstone of lead optimization.[6][7] A bioisostere is a chemical substituent that retains the essential biological activity of the parent functional group while favorably modifying its physicochemical or pharmacokinetic properties.[8] This application note focuses on 3,4-difluoro-5-methylphenol as a strategic bioisostere for problematic phenolic groups in drug candidates. The introduction of fluorine atoms can profoundly alter the properties of a molecule, enhancing metabolic stability, modulating acidity (pKa), and improving binding affinity.[9][10][11]

The Rationale for this compound as a Bioisostere

The strategic placement of two fluorine atoms and a methyl group on the phenol ring is a deliberate design choice to address the shortcomings of a simple phenol. This substitution pattern offers a multi-faceted approach to enhancing drug-like properties.

  • Modulation of Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms lowers the pKa of the phenolic hydroxyl group, making it more acidic than a typical phenol.[10][12] This altered acidity can impact the ionization state of the molecule at physiological pH, potentially influencing its binding to target proteins and its absorption and distribution characteristics.

  • Blocking Metabolic Hotspots: The fluorine atoms at positions 3 and 4 can sterically hinder the approach of metabolic enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to the hydroxyl group, thereby reducing the rate of conjugation.[13][14] This "metabolic shielding" is a key advantage of using fluorinated phenols.[15]

  • Enhanced Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its volume of distribution.[12] This needs to be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor solubility.

  • Improved Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in the target's binding pocket, potentially increasing binding affinity and potency.[10][11]

Below is a diagram illustrating the conceptual workflow for employing a bioisosteric replacement strategy.

G cluster_0 Problem Identification cluster_1 Strategy: Bioisosteric Replacement cluster_2 Synthesis & Evaluation a Lead Compound with Phenolic Moiety b Poor Pharmacokinetics (e.g., rapid metabolism, low bioavailability) a->b c Identify Phenol as Metabolic Liability b->c d Select Bioisostere: This compound c->d e Synthesize Analog with Bioisostere d->e f In Vitro & In Vivo Testing (Metabolic Stability, Potency, PK) e->f g Improved Drug Candidate f->g

Caption: Workflow for Bioisosteric Replacement of a Phenol.

Physicochemical Properties: A Comparative Analysis

To illustrate the impact of the difluoro-methyl substitution, the following table compares the predicted and known physicochemical properties of p-cresol (4-methylphenol), a simple phenol analog, with the proposed bioisostere, this compound.

Propertyp-Cresol (4-methylphenol)This compoundRationale for Change
Molecular Weight 108.14 g/mol 144.12 g/mol Increased due to the addition of two fluorine atoms.
pKa ~10.26Estimated ~8.5-9.5Fluorine's inductive electron withdrawal stabilizes the phenoxide anion, increasing acidity.[12]
logP 1.94[16]Estimated 2.5-3.0Fluorine substitution generally increases lipophilicity.[12]
Polar Surface Area 20.23 Ų[16]20.23 ŲThe polar surface area remains the same as the hydroxyl group is retained.

Protocols for Synthesis and Characterization

Protocol 1: Synthesis of this compound

While numerous methods exist for the synthesis of fluorinated phenols, a common route involves the diazotization of a corresponding aniline followed by hydrolysis. An alternative, modern approach could involve a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed reaction. Below is a plausible synthetic route starting from a commercially available building block.

Starting Material: 3,4-Difluoro-5-methylaniline

  • Diazotization:

    • Dissolve 1.0 equivalent of 3,4-difluoro-5-methylaniline in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Hydrolysis (Sandmeyer-type reaction):

    • In a separate flask, prepare a boiling solution of copper(II) sulfate in water.

    • Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to heat the mixture under reflux for 1 hour to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

The following diagram outlines the key steps in the proposed synthesis.

G A 3,4-Difluoro-5-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, H2SO4  0-5 °C C This compound B->C  CuSO4, H2O  Heat G cluster_0 Incubation at 37°C cluster_1 Time-Point Quenching cluster_2 Analysis A Test Compound + Liver Microsomes + Buffer B Initiate with NADPH A->B C t = 0, 5, 15, 30, 60 min B->C D Add Acetonitrile + Internal Standard C->D E Centrifuge D->E F LC-MS/MS Analysis E->F G Calculate t½ and CLint F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Doc ID: TSC-SYN-DFMP-001 Last Updated: February 2026 Audience: Process Chemists, Medicinal Chemists[1]

Introduction: The "Yield Trap" in Fluorophenol Synthesis

Synthesizing 3,4-Difluoro-5-methylphenol is deceptively difficult.[1] While the methyl group activates the ring, the two fluorine atoms create a "push-pull" electronic environment that complicates the standard diazotization-hydrolysis route.

If you are reading this, you are likely stuck at 40–50% yield , battling black tar formation during the hydrolysis step, or seeing significant de-fluorination byproducts.[1]

This guide moves beyond textbook protocols to address the Critical Process Parameters (CPPs) that dictate success in this specific synthesis. We cover the two primary architectural routes:

  • Route A (The Classic): Diazotization of 3,4-difluoro-5-methylaniline (Cost-effective, scalable, but tricky).[1]

  • Route B (The Alternative): Oxidative Hydroxylation of Boronic Acids/Halides (High yield, expensive).[1]

Module 1: The Diazotization-Hydrolysis Route

Targeting the "Tar" Problem

The conversion of 3,4-difluoro-5-methylaniline to the phenol via the diazonium salt is the most common industrial route but is prone to azo-coupling (tar formation) and thermal runaway .

Workflow Visualization

The following diagram illustrates the "Happy Path" to the target phenol versus the "Yield Killers" (Side Reactions).

Diazotization_Workflow Start Start: 3,4-Difluoro-5-methylaniline Acid Solubilization (H2SO4/H2O) Start->Acid Diazo Step 1: Diazotization (NaNO2, <5°C) Acid->Diazo Amine Salt Formation Coupling Yield Killer: Azo Coupling (Formation of Tars) Diazo->Coupling Low Acid Conc. or Temp > 5°C Hydrolysis Step 2: Hydrolysis (Heat/Acid) Diazo->Hydrolysis Slow Addition to Boiling Acid Product Target: this compound Hydrolysis->Product Steam Distillation Side_F Side Product: Defluorination Hydrolysis->Side_F Prolonged Heating

Caption: Figure 1. Critical control points in the conversion of aniline to phenol. Red paths indicate yield loss mechanisms.[1]

Troubleshooting Guide: Diazotization

Q1: My reaction mixture turns into a black sludge (tar) upon adding NaNO₂. Why? Diagnosis: You likely have insufficient acid concentration , leading to Triazene formation.[1] The Chemistry: If the reaction medium isn't acidic enough, the formed diazonium salt reacts with unreacted free amine to form stable triazenes (N=N-NH linkages). These polymerize into tars upon heating. The Fix:

  • Protocol Adjustment: Ensure the molar ratio of H₂SO₄ : Aniline is at least 2.5 : 1 .

  • Technique: The amine must be fully dissolved as a salt before NaNO₂ addition. If solubility is poor, use acetic acid as a co-solvent.[1]

Q2: The yield drops significantly during the hydrolysis (heating) step. Diagnosis: Thermal decomposition of the diazonium salt is competing with phenol formation. The Fix: The "Dropwise to Boil" Method. Do not heat the diazonium solution directly. Instead:

  • Prepare a separate vessel with 40% H₂SO₄ and heat it to 100–110°C .

  • Add the cold diazonium solution dropwise into the boiling acid.

  • Why this works: The diazonium salt is instantly converted to phenol and, crucially, the phenol is steam distilled out of the reaction mixture immediately.[1] This prevents the phenol from reacting with remaining diazonium salts (which causes the deep red/black azo dyes).

Q3: Is urea quenching necessary? Answer: Yes. Excess nitrous acid (HNO₂) can oxidize your newly formed phenol. Protocol: After diazotization is complete (check with starch-iodide paper; it should turn blue), add Urea or Sulfamic Acid until the starch-iodide test is negative. Only then proceed to hydrolysis.

Module 2: Alternative Architectures

When Purity is Paramount

If the diazotization route yields <50% or purification is too difficult, switch to Oxidative Hydroxylation .[1] This is preferred for drug development stages where purity outweighs raw material cost.

Method A: Boronic Acid Oxidation (High Fidelity)
  • Precursor: 3,4-Difluoro-5-methylphenylboronic acid.[1]

  • Reagents: H₂O₂ (30%), NaOH.[1]

  • Yield Expectation: >85%.

Q: I see de-boronation (protonolysis) instead of hydroxylation. The Fix: Control the pH.

  • The reaction requires basic conditions to form the "ate" complex (Ar-B(OH)₃⁻), which then rearranges with peroxide.[1]

  • Troubleshooting: Ensure pH > 8. If the pH drops, the boronic acid stabilizes and won't oxidize.[1] Use THF/Water as solvent to ensure homogeneity.

Method B: One-Pot Hydroxylation from Bromide (Ullmann-Type)[1]
  • Precursor: 1-Bromo-3,4-difluoro-5-methylbenzene.[1]

  • Reagents: CuI (10 mol%), Ligand (e.g., L-proline or DMEDA), KOH, DMSO/H₂O.[1]

  • Reference: Adapted from CN117964460A [1] and Yang et al.[2] [2].

Q: The reaction stalls at 60% conversion. The Fix:

  • Ligand Choice: Simple copper salts often fail. You must use a bidentate ligand like N,N'-dimethyl-1,2-diaminoethane (DMEDA) or Oxalic diamides to stabilize the Cu(I) species.[1]

  • Atmosphere: This reaction is sensitive to oxygen (oxidizes Cu(I) to inactive Cu(II)). Run under strict Nitrogen/Argon sparging .

Module 3: Purification & Isolation

Q: The product is colored (pink/red) even after distillation. Diagnosis: Trace azo-coupling byproducts or quinone oxidation. The Fix:

  • Chemical Wash: Wash the organic extract with 10% Sodium Bisulfite (NaHSO₃) . This reduces quinones and decolorizes the product.

  • Recrystallization: If solid, recrystallize from Hexane/Toluene (9:1) .[1] Phenols are often sticky; adding a seed crystal is critical.[1]

Summary of Protocols & Yields

MethodPrecursorTypical YieldKey RiskBest For
Diazotization (Batch) Aniline40–60%Tar formation, Explosion hazardLarge Scale / Low Cost
Diazotization (Flow) Aniline70–80%CloggingIndustrial Scale-up [3]
Boronic Oxidation Boronic Acid85–95%Cost of reagentsMedChem / Gram Scale
Cu-Catalysis Aryl Bromide75–85%Catalyst removalMid-Scale

References

  • Synthesis process of 3,5-difluorophenol. CN117964460A.[1][3] Google Patents. Link

  • Yang, Q., Zhao, Y., & Ma, D. (2022).[1][3] Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. Organic Process Research & Development.[2] Link

  • Tubular continuous o-fluorophenol production method. CN105481654A. Google Patents. Link

  • Preparation method of 3,5-difluorophenol (Boronic Route). CN112778090A.[1] Google Patents. Link

  • BenchChem Technical Support. Optimizing Diazotization and Coupling Reactions. Link

Disclaimer: This guide involves hazardous chemicals (HF, Diazonium salts).[1] All procedures should be performed in a fume hood with appropriate PPE.[1] Diazonium salts of fluorinated aromatics can be shock-sensitive when dry.

Sources

Purification methods for 3,4-Difluoro-5-methylphenol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Difluoro-5-methylphenol Purification

Case ID: 34DF5M-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This compound is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its purification is frequently complicated by three factors:

  • Isomeric Contamination: The presence of regioisomers (e.g., 2,3-difluoro or 4,5-difluoro analogs) with nearly identical boiling points.

  • Oxidative Instability: The electron-rich methyl group, combined with the phenolic hydroxyl, makes the ring susceptible to oxidation, leading to quinone-like colored impurities (pinking/browning).

  • Acidity Modulation: The fluorine atoms lower the pKa relative to cresol, altering extraction behaviors compared to non-fluorinated phenols.

This guide provides modular troubleshooting protocols designed to isolate high-purity material (>98% HPLC).

Module 1: Acid-Base Extraction (The Primary Cleanup)

User Query: "I have significant non-polar impurities and starting material remaining. Standard washing isn't working."

Technical Insight: this compound has an estimated pKa of approximately 9.5–9.8. It is more acidic than 3-methylphenol (pKa ~10.1) due to the electron-withdrawing fluorine atoms, but significantly less acidic than carboxylic acids (pKa ~4–5). We exploit this "acidity window" to separate it from both neutral organic impurities (halo-toluenes, anisoles) and strong acidic byproducts (benzoic acids).

Troubleshooting Protocol: The "pH Swing" Method

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Note: MTBE is preferred to prevent ester hydrolysis if strong bases are used.

  • Removal of Strong Acids: Wash the organic layer with 5% NaHCO₃ (aq) .

    • Mechanism:[1][2][3][4] Bicarbonate (pH ~8.5) is too weak to deprotonate the phenol but will remove any benzoic acid impurities.

    • Action: Discard the aqueous layer.

  • Product Extraction (The Swing): Extract the organic layer with 1M NaOH (2 washes) .

    • Mechanism:[1][2][3][4] The phenol is deprotonated to the phenoxide (water-soluble). Neutral impurities stay in the organic layer.

    • Action:Keep the Aqueous Layer. Discard the organic layer (contains neutrals).

  • Recovery: Acidify the aqueous layer carefully with 6M HCl to pH < 2 while stirring in the presence of fresh organic solvent (DCM or MTBE).

    • Observation: The solution will turn cloudy as the phenol reprotonates and partitions back into the organic phase.

ExtractionWorkflow Start Crude Mixture (Dissolved in MTBE) Wash1 Wash with 5% NaHCO3 Start->Wash1 Split1 Phase Separation Wash1->Split1 AqWaste1 Aqueous Layer (Strong Acids/Benzoates) Split1->AqWaste1 Discard OrgLayer1 Organic Layer (Phenol + Neutrals) Split1->OrgLayer1 Extract2 Extract with 1M NaOH OrgLayer1->Extract2 Split2 Phase Separation Extract2->Split2 OrgWaste2 Organic Layer (Neutrals/Starting Material) Split2->OrgWaste2 Discard AqProduct Aqueous Layer (Phenoxide Salt) Split2->AqProduct Acidify Acidify with HCl to pH < 2 Extract into DCM AqProduct->Acidify Final Purified this compound Acidify->Final

Caption: Figure 1.[5] The "pH Swing" logic selectively isolates the phenol by manipulating its ionization state relative to impurities.

Module 2: Chromatographic Separation (Isomer Removal)

User Query: "I see a shoulder peak on HPLC/LC-MS. My 2,3-difluoro isomer isn't separating from the 3,4-difluoro product."

Technical Insight: Positional isomers of fluorophenols often co-elute on standard C18 columns because their hydrophobicity is nearly identical. However, their dipole moments and shape selectivity differ.

Recommended Stationary Phase: Pentafluorophenyl (PFP) PFP columns offer a unique separation mechanism involving


-

interactions and fluorine-fluorine interactions that are absent in C18 phases.

Comparison of Methods:

ParameterStandard C18 ProtocolRecommended PFP Protocol
Separation Mechanism Hydrophobicity (Van der Waals)

-

Interaction + Dipole Selectivity
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol (Enhances

-interactions)
Isomer Resolution (Rs) Often < 1.5 (Co-elution)Typically > 2.0 (Baseline separation)
Loading Capacity HighModerate (Do not overload)

Troubleshooting Steps:

  • Switch Solvent: If using C18, change organic modifier from Acetonitrile to Methanol . Methanol allows for better planarity recognition of the aromatic ring.

  • Acid Modifier: Ensure pH is kept low (0.1% TFA or Formic Acid). Ionized phenols (phenoxides) streak badly and have different retention times.

  • Gradient: Use a shallow gradient (e.g., 40% B to 55% B over 20 minutes) rather than a steep one to maximize interaction time during the critical elution window.

Module 3: Recrystallization (Scalable Polishing)

User Query: "My product is oiling out instead of crystallizing, or the crystals are brown."

Technical Insight: "Oiling out" occurs when the melting point of the solvated impurity-product mix is lower than the process temperature. Fluorinated phenols have lower melting points than their non-fluorinated counterparts due to weak intermolecular hydrogen bonding (fluorine is a poor H-bond acceptor).

Protocol: The Two-Solvent Displacement

  • Primary Solvent (Good): Ethyl Acetate or Toluene.

  • Anti-Solvent (Bad): n-Heptane or Hexane.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of warm Toluene (40–50°C). Do not boil.

  • Clarification: If the solution is dark/brown, add activated carbon (5 wt%), stir for 30 mins, and filter while warm. This removes oxidative quinone impurities.

  • Seeding: Cool to room temperature. Add a single seed crystal of pure this compound.

  • Anti-solvent Addition: Add n-Heptane dropwise until a persistent turbidity is observed.

  • Cooling: Move to 4°C (fridge) or -20°C. Do not crash cool, or oiling will occur.

Why Toluene? Aromatic solvents like toluene often interact favorably with the electron-deficient fluorinated ring, stabilizing the crystal lattice better than alcohols.

Module 4: Storage & Stability (Preventing Degradation)

User Query: "The white powder turned pink after a week on the shelf."

Technical Insight: Phenols are prone to oxidation to quinones and coupling products (biphenyls). The "pink" color is characteristic of trace quinone formation, which acts as an autocatalyst for further decomposition.

Storage Rules:

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass (UV protection).[6]

  • Temperature: Refrigerate (2–8°C).

  • Additive (Optional): For long-term storage of liquid intermediates, adding a trace of BHT (butylated hydroxytoluene) can act as a radical scavenger, though this introduces an impurity that must be removed later.

References

  • Acidity of Fluorophenols: Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link

  • Chromatographic Separation: Núñez, O., et al. (2013). Fluorinated Stationary Phases in Liquid Chromatography. ResearchGate. Link

  • Oxidation Mechanisms: Battaini, G., et al. (2002). Tyrosinase-catalyzed Oxidation of Fluorophenols.[7] Journal of Biological Chemistry. Link

  • Handling Fluorinated Intermediates: BenchChem Technical Support. (2025).[6][8][9][10] Synthesis of Fluorinated Phenols: Troubleshooting Guide.Link

  • General Purification Logic: Org. Synth. 1998, 75, 139. Purification of Phenolic Intermediates.[8]Link

Sources

Technical Support Center: Troubleshooting O-Alkylation of Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #O-ALK-HINDERED-001 Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely reading this because standard Williamson Ether Synthesis conditions (e.g., K₂CO₃/Acetone or NaH/THF) have failed to yield the desired ether from your sterically hindered phenol (e.g., 2,6-di-tert-butylphenol derivatives).

The failure usually stems from two root causes:

  • Steric Shielding: Bulky ortho-substituents block the approach of the electrophile to the oxygen atom.

  • Ambident Nucleophilicity: The phenoxide ion can react at the Oxygen (kinetic/hard) or the Carbon (thermodynamic/soft). Hindrance at the oxygen shifts the reaction trajectory toward C-alkylation or promotes elimination (E2) of the alkyl halide.

This guide provides three "Tier 3" protocols designed specifically to overcome these energy barriers.

Module 1: The "Cesium Effect" Protocol (Preferred Method)

Applicability: Primary or Secondary Alkyl Halides + Hindered Phenols.

The Science (Why it works)

Standard bases like Sodium (Na⁺) or Potassium (K⁺) form "tight ion pairs" with phenoxides in organic solvents. The cation hovers closely over the oxygen, effectively adding more steric bulk to an already hindered system.

Cesium Carbonate (Cs₂CO₃) is the solution.[1][2] The large ionic radius of Cesium (1.67 Å) creates a "loose ion pair" (solvent-separated ion pair). This leaves the phenoxide oxygen "naked" and highly reactive, allowing it to bypass steric repulsion that would stop a sodium phenoxide.

Optimized Protocol
ParameterRecommendationRationale
Base Cs₂CO₃ (Cesium Carbonate) Promotes "naked anion" effect; higher solubility in organic solvents.[3]
Solvent DMF (N,N-Dimethylformamide) or NMP High dielectric constant dissociates ion pairs; solvates the cation.
Stoichiometry 1.0 eq Phenol : 1.5-3.0 eq Base : 1.2-1.5 eq ElectrophileExcess base ensures complete deprotonation; excess electrophile drives kinetics.
Temperature 60°C – 90°CSufficient thermal energy to overcome steric activation barrier.
Step-by-Step Workflow
  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the hindered phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Note: The solution color often deepens as the phenoxide forms.

  • Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat to 80°C. Monitor via TLC/HPLC.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) and LiCl (5%) to remove DMF.

Module 2: The Modified Mitsunobu (Tsunoda Protocol)

Applicability: Alcohols (as the alkylating agent) + Hindered Phenols.

The Science (Why it works)

The classic Mitsunobu reagents (DEAD/PPh₃) often fail with hindered phenols because the bulky phenol cannot approach the betaine intermediate, or the phenol's pKa is too high (>11) to protonate the betaine.

The Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine). PBu₃ is more nucleophilic than PPh₃, and ADDP forms a more basic betaine, facilitating the reaction with less acidic, hindered phenols.

Optimized Protocol
  • Reagents:

    • Phenol (1.0 eq)[4]

    • Alcohol (1.0 eq)

    • PBu₃ (1.5 eq) — Handle under inert atmosphere (pyrophoric risk).

    • ADDP (1.5 eq)

  • Solvent: Anhydrous Toluene or THF (0.1 M).

  • Procedure:

    • Dissolve Phenol, Alcohol, and PBu₃ in solvent under Argon.

    • Cool to 0°C.[2]

    • Add ADDP (solid) in one portion.

    • Allow to warm to Room Temperature. If no reaction after 4 hours, heat to 60°C.

Module 3: Troubleshooting Selectivity (C- vs. O-Alkylation)

Symptom: You isolated a product, but NMR shows the alkyl group is on the ring (C-alkylation) rather than the oxygen.

The Diagnostic Matrix
VariableCondition Favoring O-Alkylation Condition Favoring C-Alkylation
Solvent Polar Aprotic (DMF, DMSO, HMPA)Protic (Water, Alcohols, Phenol, TFE)
Leaving Group Hard/Oxygen-philic (Tosylate, Mesylate)Soft (Iodide, Bromide)
Temperature Lower temperatures (Kinetic control)Higher temperatures (Thermodynamic control)
The "Kornblum" Fix

If you are observing C-alkylation:

  • Stop using protic solvents. Even trace water can form hydrogen bonds with the phenoxide oxygen, shielding it and forcing the electrophile to attack the carbon ring (Ortho/Para positions).

  • Switch Solvent: Move to DMF or DMSO immediately.

  • Add Crown Ethers: If using K₂CO₃, add 18-Crown-6 . This encapsulates the cation, mimicking the "Cesium Effect" and exposing the Oxygen for reaction.

Visual Troubleshooting Guides

Figure 1: Method Selection Logic

DecisionMatrix Start Start: O-Alkylation of Hindered Phenol Electrophile What is your Alkylating Agent? Start->Electrophile Halide Alkyl Halide / Tosylate Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol BaseCheck Standard Base (K2CO3/Acetone) Failed? Halide->BaseCheck MitsunobuCheck Is Phenol pKa > 11 or Extremely Bulky? Alcohol->MitsunobuCheck Cesium USE CESIUM PROTOCOL Base: Cs2CO3 Solvent: DMF/NMP Temp: 60-80°C BaseCheck->Cesium Yes StandardMit Standard Mitsunobu (DEAD / PPh3) MitsunobuCheck->StandardMit No Tsunoda USE TSUNODA PROTOCOL Reagents: ADDP / PBu3 Solvent: Toluene MitsunobuCheck->Tsunoda Yes

Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile type and steric severity.

Figure 2: The "Naked Anion" Mechanism

CesiumEffect cluster_0 Sodium/Potassium (Tight Ion Pair) cluster_1 Cesium (Loose Ion Pair) Na_Phenox Ph-O⁻ --- Na⁺ (Tight Pair) Block Steric Block No Reaction Na_Phenox->Block Electrophile Cannot Access Cs_Phenox Ph-O⁻       Cs⁺ (Solvent Separated) Reaction Successful SN2 Attack Cs_Phenox->Reaction Naked Oxygen Attacks R-X

Caption: Mechanistic comparison showing how Cesium dissociation facilitates reaction where Sodium fails.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) to force the reaction? A: Use with caution. While NaH is a strong base, the resulting Sodium phenoxide forms very tight aggregates in THF. Unless you add a solvating agent like HMPA or 15-Crown-5, the "naked anion" benefit is lost. Furthermore, with hindered alkyl halides, the high basicity of NaH often causes E2 elimination (alkene formation) rather than substitution.

Q: My reaction turns black/tarry. What is happening? A: This is likely oxidation of the phenoxide. Phenoxides are electron-rich and prone to oxidation by air to form quinones.

  • Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw) and run the reaction under a positive pressure of Argon.

Q: I am getting C-alkylation (ring substitution). How do I stop it? A: You are likely using a solvent that hydrogen bonds to the oxygen (like Ethanol or water), or your solvent is wet.

  • Fix: Switch to anhydrous DMF. The lack of hydrogen bonding leaves the Oxygen lone pairs available for nucleophilic attack, making O-alkylation kinetically favored over C-alkylation.

References

  • The Cesium Effect in Organic Synthesis

    • Source: Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of phenols."[5] Journal of Practical Chemistry.

    • Context: Establishes Cs₂CO₃ as superior to K₂CO₃ for hindered ether synthesis due to the "naked anion" effect.
    • URL:[Link]

  • The Tsunoda Reagent (Modified Mitsunobu)

    • Source: Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters.
    • Context: Defines the protocol for coupling sterically hindered phenols and secondary alcohols (pKa > 11).
    • URL:[Link]

  • Solvent Effects on Ambident Nucleophiles (Kornblum's Rule)

    • Source: Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Effect of Silver and Alkali Metal Salts." Journal of the American Chemical Society.
    • Context: Foundational text explaining how solvent polarity and ion pairing dictate O- vs C-attack selectivity.[6]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the coupling reactions of fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-X bond formation with these unique substrates. The presence of fluorine can significantly alter the electronic properties and reactivity of phenols, presenting both opportunities and challenges in synthetic chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Reactivity of Fluorinated Phenols

The reactivity of a fluorinated phenol is highly dependent on the reaction mechanism. The strong electron-withdrawing inductive effect (-I) of fluorine is a dominant factor.[1]

  • For Nucleophilic Aromatic Substitution (SNAr): Fluorophenols are generally more reactive than their bromo-substituted counterparts. The potent inductive effect of fluorine stabilizes the key Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[1]

  • For Palladium-Catalyzed Cross-Coupling: The strong carbon-fluorine bond is notoriously difficult to activate for oxidative addition, making direct C-F coupling challenging.[1] Therefore, fluorinated phenols are often activated by converting the hydroxyl group into a better leaving group, such as a triflate, tosylate, or nonaflate.[3][4][5] Alternatively, the coupling partner can be an aryl halide, and the fluorinated phenol can act as the nucleophile in C-O coupling reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the coupling of fluorinated phenols, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper source may be of poor quality or oxidized. The active species for many coupling reactions is Pd(0) or Cu(I).[6]- Use a fresh, high-purity catalyst. Consider modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) for more consistent results.[7][8]- For Ullmann reactions, if using Cu(0) or Cu(II), ensure conditions can generate the active Cu(I) species.[6][9][10]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific fluorinated substrate or reaction type. Ligands are crucial for stabilizing the metal center and facilitating key steps like oxidative addition and reductive elimination.[6][8]- Screen a variety of ligands. For Buchwald-Hartwig aminations, sterically bulky biarylphosphine ligands are often effective.[8] For Ullmann couplings, amino acids or oxalic diamides can be beneficial.[6][10]
Suboptimal Base: The base is critical for deprotonating the phenol (for C-O coupling) or activating the boronic acid (in Suzuki coupling) and for the overall catalytic cycle.[5][6]- Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or organic bases. The choice of base can be critical and substrate-dependent.[11]
Poor Leaving Group Activation: If attempting to couple the fluorinated phenol directly, the hydroxyl group is a poor leaving group.- Convert the phenol to a more reactive electrophile, such as a triflate, nonaflate, or fluorosulfate.[3][4][12]
Reaction Temperature Too Low/High: Coupling reactions are sensitive to temperature.- For modern ligand-accelerated systems, start with temperatures in the range of 80-120 °C and adjust as needed.[6][13] If decomposition is observed, lower the temperature.
Formation of Side Products Hydrodehalogenation: Reduction of the aryl halide coupling partner to the corresponding arene.- This can be prevalent in Buchwald-Hartwig aminations. The choice of ligand is critical to favor reductive elimination over β-hydride elimination.[7]
Homocoupling: Dimerization of the aryl halide or the fluorinated phenol coupling partner.- Optimize catalyst loading and reaction temperature.[7] This can sometimes be minimized by adjusting the stoichiometry of the reactants.
Defluorination: Loss of a fluorine atom from the phenol ring.- While less common in cross-coupling, defluorination can occur under certain conditions, especially with highly activated substrates or harsh reaction conditions.[14][15] Consider milder bases and lower temperatures.
Poor Regioselectivity Mixture of Isomers: Formation of undesired regioisomers.- The inherent electronic and steric properties of your substrate influence the position of coupling.[16]- In cases of C-H functionalization, directing groups can be a powerful strategy to control regioselectivity.[16]
Experimental Workflow: General Protocol for Buchwald-Hartwig C-O Coupling of a Fluorinated Phenol

This protocol provides a general starting point for the coupling of a fluorinated phenol with an aryl bromide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add aryl bromide, fluorinated phenol, palladium precatalyst, ligand, and base to an oven-dried reaction vial. purge 2. Seal the vial and purge with an inert gas (Ar or N₂). prep_reagents->purge add_solvent 3. Add anhydrous, degassed solvent via syringe. purge->add_solvent heat 4. Place in a preheated heating block and stir for the specified time. add_solvent->heat monitor 5. Monitor reaction progress by TLC, GC-MS, or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool quench 7. Quench the reaction (e.g., with saturated aqueous NH₄Cl). cool->quench extract 8. Extract with an organic solvent. quench->extract dry 9. Dry, filter, and concentrate the organic layers. extract->dry purify 10. Purify the crude product by column chromatography. dry->purify

Caption: General workflow for a palladium-catalyzed C-O coupling reaction.

III. Frequently Asked Questions (FAQs)

Q1: My fluorinated phenol is electron-rich. Why is the coupling reaction sluggish?

Electron-donating groups on the phenol can sometimes make the coupling reaction more challenging, potentially requiring higher temperatures or longer reaction times.[16][17] For C-O couplings, while an electron-rich phenol is more nucleophilic, it can also affect the reductive elimination step. Careful optimization of the ligand and base is crucial.

Q2: Should I protect the hydroxyl group of my fluorinated phenol?

Protecting the phenolic hydroxyl group is necessary in several scenarios:

  • When using harsh reaction conditions (e.g., strong acids or bases) that could lead to unwanted side reactions.[16]

  • If the reagents are incompatible with a free hydroxyl group.[16]

  • To prevent the hydroxyl group from directing the regioselectivity in an undesired way.[16] Common protecting groups include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBS).[16]

Q3: Which palladium source is best for my reaction?

While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern palladium precatalysts (e.g., Buchwald G3 and G4 palladacycles) are often more reliable.[7] These precatalysts are typically air-stable and efficiently generate the active LPd(0) species in solution.[7][8]

Q4: How do I choose the right solvent?

Toluene, dioxane, and THF are common solvents for many cross-coupling reactions.[7] It is critical that the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.[7] For couplings involving aryl iodides, toluene is often preferred to minimize the inhibitory effect of the iodide salt byproduct.[7]

Q5: My reaction is not working with a fluorinated aryl chloride as the coupling partner. What can I do?

Aryl chlorides are generally less reactive than aryl bromides and iodides. Higher reaction temperatures may be required to facilitate oxidative addition.[6] Additionally, specialized ligands and catalyst systems have been developed to improve the success rate of coupling with aryl chlorides.

Logical Relationship: Key Parameters for Optimization

The successful coupling of fluorinated phenols depends on the careful interplay of several key parameters.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions phenol Fluorinated Phenol (Electronics & Sterics) outcome Reaction Outcome (Yield & Selectivity) phenol->outcome partner Coupling Partner (Aryl Halide, Boronic Acid, etc.) partner->outcome catalyst Catalyst (Pd or Cu Source) catalyst->outcome ligand Ligand ligand->outcome base Base base->outcome solvent Solvent solvent->outcome temp Temperature temp->outcome time Reaction Time time->outcome

Caption: Interconnected factors influencing the outcome of fluorinated phenol coupling.

IV. References

  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem. (URL: )

  • Technical Support Center: Synthesis of Fluorinated Phenols - Benchchem. (URL: )

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: )

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (URL: )

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone - Benchchem. (URL: )

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC. (URL: )

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (URL: )

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (URL: )

  • A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (URL: )

  • Cross-(−CO)upling - Synthesis Spotlight. (URL: )

  • Oliver Hardick, Coupling Protocols. (URL: )

  • Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles | Organic Letters. (URL: )

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates - ACS Publications. (URL: )

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (URL: )

  • Suzuki Coupling - Organic Chemistry Portal. (URL: )

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (URL: )

  • Defluorination of Fluorophenols by a Heme Dehaloperoxidase. Insights into the Defluorination Mechanis - Research Explorer The University of Manchester. (URL: )

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )

  • Help with Ullmann Coupling : r/Chempros - Reddit. (URL: )

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). (URL: )

  • Evaluation of different coupling protocols a, Reproducibility study for... - ResearchGate. (URL: )

  • Electrochemical Reductive Coupling of Phenol Derivatives. (URL: )

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (URL: )

  • Deoxyfluorination of Phenols. (URL: )

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (URL: )

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC. (URL: )

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: )

  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. (URL: )

  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. (URL: )

  • Ullmann reaction - Wikipedia. (URL: )

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (URL: )

  • Reactions of Phenols - Chemistry Steps. (URL: )

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications. (URL: )

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications - ACS.org. (URL: )

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands - ResearchGate. (URL: )

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. (URL: )

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: )

  • Ullmann coupling-An overview - OperaChem. (URL: )

Sources

Technical Support Center: Thermal Stability of 3,4-Difluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermal Profile

3,4-Difluoro-5-methylphenol (CAS 180606-69-7) is a specialized fluorinated intermediate. Unlike simple cresols, the presence of two fluorine atoms on the aromatic ring significantly alters its thermal and electronic behavior.

This guide addresses the stability of this molecule under high-temperature conditions (>150°C).[1] The primary failure modes are oxidative coupling (discoloration) and defluorination (HF release) under extreme catalytic stress.

Critical Thermal Parameters (Estimated via SAR*)
ParameterValue / RangeTechnical Note
Physical State Low-melting Solid or LiquidDependent on purity. Isomers typically melt between 20–50°C.
Boiling Point ~190°C – 210°C (760 mmHg)Extrapolated from 3-fluoro-5-methylphenol data.
Flash Point ~85°C – 95°CCombustible. Vapor explosion risk above 90°C.
pKa ~8.5 – 9.0More acidic than cresol (pKa 10.3) due to electron-withdrawing F atoms.
Safe Process Limit < 160°CRecommended maximum continuous processing temperature.
Decomposition Onset > 250°C (Inert atm)Thermal cleavage of C-F bonds typically requires >350°C unless catalyzed.

*Note: Exact values for CAS 180606-69-7 are proprietary/scarcely published. Values are derived from Structure-Activity Relationships (SAR) with 3-fluoro-5-methylphenol and 3,4,5-trimethylphenol.

Degradation Mechanisms: The "Why" Behind the Failure

Understanding how the molecule breaks down is the first step to troubleshooting.

Mechanism A: Oxidative Coupling (The "Pink/Brown" Effect)

At temperatures >100°C in the presence of trace oxygen or metal catalysts, the phenol moiety undergoes homolytic cleavage. The resulting phenoxy radical is stabilized by the fluorine atoms but eventually couples to form biphenyls or oxidizes further into quinones. This causes the characteristic darkening (pink


 brown 

black tar).
Mechanism B: Hydrodefluorination (The Safety Risk)

While the C-F bond is generally stable (bond energy ~485 kJ/mol), the presence of the hydroxyl group and methyl group can facilitate HF elimination under basic conditions or in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) at high temperatures (>200°C).

DegradationPathways cluster_0 Visual Indicator: Darkening Start This compound Radical Phenoxy Radical (Intermediate) Start->Radical Heat + O2 (-H•) HF_Release HF Release (Toxic Gas) Start->HF_Release >250°C + Lewis Acid Dimer C-C / C-O Dimers (Polymerization) Radical->Dimer Coupling Quinone Quinone Methide (Color Body) Radical->Quinone Oxidation

Figure 1: Primary thermal degradation pathways. Oxidative coupling leads to yield loss and color changes, while catalytic defluorination poses a safety hazard.

Troubleshooting Guide

Issue 1: "My reaction mixture turned pink/brown upon heating."

Diagnosis: Oxidative Quinone Formation.

  • Root Cause: Phenols are redox-active. Even ppm levels of oxygen at high temperatures (>120°C) generate quinones.

  • Correction:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins before heating.

    • Add Antioxidant: If chemistry permits, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to act as a radical scavenger.

    • Check Seals: Ensure the reaction vessel is under positive inert pressure.

Issue 2: "I see a pressure spike in my sealed tube at 180°C."

Diagnosis: HF Generation or Decarboxylation (if coupled with acids).

  • Root Cause: If Lewis acids (catalysts) are present, you may be cleaving the C-F bond, releasing Hydrogen Fluoride (gas).

  • Correction:

    • Stop Immediately: Cool the reaction.

    • Caustic Scrubber: Vent the vessel through a KOH/NaOH scrubber to neutralize potential HF.

    • Glass Etching: Inspect the glassware. If the glass looks "frosted" or "cloudy," HF was generated. Switch to Hastelloy or Teflon-lined reactors.

Issue 3: "Yield is lower than expected after distillation."

Diagnosis: Thermal Polymerization vs. Volatility.

  • Root Cause: The compound may have a high vapor pressure (loss to vacuum) OR it polymerized in the pot.

  • Correction:

    • Check the Pot Residue: Is it tarry/black?

      
       Polymerization (Lower the bath temp, use vacuum).
      
    • Check the Cold Trap: Is the product there?

      
       Volatility (Improve condenser cooling).
      

Protocol: Thermal Stability Validation

Before scaling up, you must validate the stability of your specific lot, as impurities (Fe, Cu) drastically reduce stability.

Required Equipment
  • DSC (Differential Scanning Calorimetry): For detecting exothermic decomposition.[1]

  • TGA (Thermogravimetric Analysis): For volatility/weight loss.

Step-by-Step Workflow

StabilityProtocol Sample 1. Sample Prep (5-10 mg, Sealed Pan) RunDSC 2. Run DSC (Ramp 5°C/min to 350°C) Sample->RunDSC Analysis 3. Analyze Exotherm RunDSC->Analysis Decision Exotherm Onset? Analysis->Decision Safe Safe for Process (Limit = Onset - 50°C) Decision->Safe > 250°C Unsafe Unsafe / Redesign (Run ARC test) Decision->Unsafe < 200°C

Figure 2: Standard Operating Procedure (SOP) for thermal stability screening.

  • Sample Preparation:

    • Load 5–10 mg of this compound into a Gold-plated high-pressure crucible (Standard Aluminum pans may react with fluorophenols at high T).

  • Method:

    • Ramp: 5°C/min from 25°C to 400°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Interpretation:

    • Endotherm: Melting point (likely < 50°C).

    • Exotherm: Decomposition. Note the Onset Temperature (

      
      ) .[1]
      
    • Rule of Thumb: Your maximum process temperature should be

      
      .
      

Safety: The HF Hazard

WARNING: Unlike standard phenols, the thermal decomposition of this compound can release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

  • Symptoms of Exposure: HF burns are initially painless but penetrate deep into tissue, causing bone necrosis.

  • First Aid:

    • Skin: Immediately wash with water for 5 mins, then apply Calcium Gluconate Gel (2.5%) . Massage continuously until medical help arrives.

    • Inhalation: Move to fresh air. Oxygen required.

  • Fire Fighting: Do NOT use water jet (scatter risk). Use CO₂, dry chemical, or foam. Wear full SCBA (Self-Contained Breathing Apparatus) to protect against HF fumes.[2][3]

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 3-Fluoro-5-methylphenol (Structural Analog).Link

  • Cheméo. (2024). Physical Properties of 3,4,5-Trimethylphenol.[1][4][5][6]Link

  • National Institutes of Health (NIH). (2023). Thermal Decomposition Mechanisms of Fluorinated Organics.Link

  • Apollo Scientific. (2024).[7] Material Safety Data Sheet: Fluorinated Phenols.Link[7]

  • ChemicalBook. (2024). 3,4,5-Trimethylphenol Properties and Stability Data.[1][4][5]Link

Sources

Technical Support Hub: Resolving Regioisomer Byproducts in Fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organofluorine Methodologies) Ticket ID: FP-ISO-9982 Subject: Troubleshooting Regiochemical Scrambling & Separation in Fluorophenol Production

Introduction

Welcome to the Advanced Fluorination Support Center. If you are accessing this guide, you are likely facing a common but frustrating bottleneck: regioisomer contamination .

Fluorine’s high electronegativity and small Van der Waals radius create unique synthetic challenges. Unlike chlorine or bromine, fluorine exerts a massive inductive effect (


) while offering strong resonance donation (

) to the aromatic ring. This duality often confuses standard predictive models for Electrophilic Aromatic Substitution (EAS), leading to unexpected ortho/para mixtures. Furthermore, in transition-metal-catalyzed cross-couplings, "fluorine migration" or ligand-induced scrambling can generate isomers that are notoriously difficult to separate due to nearly identical boiling points.

This guide is structured to diagnose the source of your isomer, prevent it chemically, and resolve it physically.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before attempting purification, we must identify how the byproduct was formed. Use this Q&A section to categorize your issue.

Q1: I am using a Pd-catalyzed method (Buchwald-type) to convert an aryl triflate to a fluorophenol, but I see significant regioisomers. Why? Diagnosis: You are likely experiencing Catalyst-Mediated Regio-Scrambling . The Science: In Pd-catalyzed fluorination, particularly with electron-rich substrates like phenol derivatives, the oxidative addition complex can be unstable. As noted by the Buchwald and Ritter groups, standard ligands can undergo in situ modification or arylation. More critically, if the reaction stalls, reversible reductive elimination or "chain walking" can occur. Immediate Action: Switch to AdBrettPhos or tBuBrettPhos ligands. These bulky, dialkylbiaryl phosphines stabilize the Pd(II) intermediate and accelerate the reductive elimination of C–F, outcompeting rearrangement pathways [1][3].

Q2: I used a lithiation strategy (e.g., n-BuLi) on a protected fluorophenol ether, and the fluorine/halogen position shifted. Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . The Science: On polyhalogenated aromatic rings, a strong base (LDA, LiTMP) does not always deprotonate the most acidic proton.[1] Instead, it favors the formation of the thermodynamically most stable lithio-species (often stabilized by the ortho-fluorine effect). This lithiated species can attack a halogen on a neighboring molecule, causing the halogen to "dance" to a new position to relieve steric strain or maximize dipole stabilization [2][5]. Immediate Action: Lower temperature to -78°C strictly. Switch from n-BuLi to a non-nucleophilic base like LDA or LiTMP to favor deprotonation over halogen exchange.

Q3: I am using Selectfluor on a phenol, and I am getting a mix of ortho and para isomers, plus some "dienone" byproducts. Diagnosis: Charge-Control vs. Orbital-Control Conflict. The Science: Phenols are ambient nucleophiles. Selectfluor is an aggressive electrophile. In polar protic solvents (MeOH), the solvent cage stabilizes the transition state leading to para-substitution. In non-polar solvents, the ortho-substitution is favored due to coordination with the phenolic oxygen. The "dienone" is the result of ipso-fluorination, a common dead-end pathway [4].

Module 2: Reaction Optimization (The Prevention)

Protocol A: Suppressing the Halogen Dance

Applicable when using lithiated precursors.

The Mechanism: The diagram below illustrates how a kinetic lithiation (fastest) converts to a thermodynamic lithiation (most stable) via the "Dance," scrambling your regiochemistry.

HalogenDance Fig 1. The Halogen Dance Mechanism: Why temperature control is critical in lithiation. Start Kinetic Product (Lithiated Species A) Trans Halogen Transfer (Intermolecular) Start->Trans Warm > -78°C End Thermodynamic Product (Scrambled Isomer) Trans->End Equilibrium Shift Trap Electrophile Trap (Wrong Regioisomer) End->Trap + Electrophile

Corrective SOP:

  • Solvent: Use anhydrous THF (freshly distilled).

  • Temperature: Maintain <-78°C internal temperature. Do not rely on bath temperature; use an internal probe.

  • Base Addition: Add base (LDA) over 30 minutes. Fast addition creates local "hotspots" where the dance initiates.

  • Quench: Add the electrophile (or proton source) at -78°C and allow to warm only after the quench is complete.

Protocol B: Ligand Selection for Pd-Catalyzed Fluorination

Applicable for converting Aryl Triflates to Fluorophenols.

ParameterRecommendationRationale
Precatalyst [(cinnamyl)PdCl]2 or [(allyl)PdCl]2Generates active Pd(0) cleanly without inhibiting byproducts.
Ligand tBuBrettPhos or AdBrettPhos The bulky adamantyl/t-butyl groups form a "pocket" that enforces reductive elimination of C-F and prevents isomerization [3].
Fluoride Source CsF (anhydrous)High lattice energy requires a dry environment; avoid hydrated KF.
Additives None (Avoid water)Water acts as a proton source that can quench the Pd-Aryl species, leading to reduction (Ar-H) instead of fluorination (Ar-F).

Module 3: Purification & Isolation (The Cure)

If you already have a mixture, standard silica chromatography is often insufficient because the polarity difference between 2-fluoro and 4-fluoro isomers is negligible.

Technique 1: Fluorinated Stationary Phases (The "Silver Bullet")

Standard C18 columns interact primarily via hydrophobic effects. However, Pentafluorophenyl (PFP) columns utilize


 interactions and specific fluorine-fluorine interactions.
  • Why it works: The electron-deficient PFP ring on the column interacts differently with the dipole moments of ortho vs para fluorophenols.

  • Recommendation: Use a column like Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl [6].

  • Mobile Phase: MeOH/Water with 0.1% Formic Acid.

Technique 2: Chemical Derivatization (The "Workaround")

If you lack PFP columns, you must alter the physical properties of the isomers chemically.

Step-by-Step Derivatization Protocol:

  • Acylation: Treat the crude fluorophenol mixture with Acetyl Chloride (

    
    ) and Pyridine in DCM.
    
    • Result: Converts Phenol-OH

      
       Phenol-OAc (Ester).
      
  • Separation: The boiling point and polarity differences between ortho-acetoxy and para-acetoxy fluorobenzenes are significantly larger than the free phenols due to the elimination of hydrogen bonding.

    • Method: Flash Chromatography (Silica, Hexane/EtOAc) or Distillation.

  • Hydrolysis: Deprotect the isolated ester using mild base (

    
    , MeOH) to recover the pure fluorophenol.
    

Module 4: Experimental Workflow Visualization

Use this decision matrix to select the correct synthesis route and avoid isomer generation from the start.

SynthesisRoute Fig 2. Strategic Route Selection for Fluorophenol Synthesis Input Target: Regioselective Fluorophenol Check1 Is the substrate electron-rich? Input->Check1 RouteA Route A: Electrophilic Fluorination (Selectfluor) Check1->RouteA Yes (Phenol) RouteB Route B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Check1->RouteB No (Aryl Triflate/Halide) DecisionA Risk: Ortho/Para Mix RouteA->DecisionA DecisionB Risk: Ligand Exchange/Reductive Isomerization RouteB->DecisionB SolA Optimization: Use MeCN (Polar) for Para Use Toluene for Ortho DecisionA->SolA SolB Optimization: Use AdBrettPhos Ligand Strict Anhydrous CsF DecisionB->SolB

References

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[2] Science, 325(5948), 1661–1664.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[3] Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046-1057.[3]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Journal of the American Chemical Society, 136(10), 3792–3795.

  • Stavber, S., Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Fluorinating Reagent. Acta Chimica Slovenica, 52, 13–26.

  • BenchChem Application Notes. (2025). Halogen Dance Reactions on 1-Fluoro-2,3,4,5,6-pentaiodobenzene.[1]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

For further assistance, please contact the Applications Lab with your specific chromatograms attached.

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 3,4-Difluoro-5-methylphenol: A Detailed Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 3,4-Difluoro-5-methylphenol and a Comparison with Alternative Analytical Techniques

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a foundational requirement for advancing their work. This compound is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its specific substitution pattern, featuring two adjacent fluorine atoms, a methyl group, and a hydroxyl group, presents a unique analytical challenge and an excellent case study for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, such as ¹H (protons).[1] The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a unique ¹H NMR spectrum that acts as a molecular fingerprint.

The structure of this compound contains four distinct types of protons: a hydroxyl proton (-OH), two aromatic protons (-CH), and three methyl protons (-CH₃).

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Expert Rationale for Predicted Spectral Parameters:
  • Hydroxyl Proton (OH): Phenolic -OH protons typically appear as broad singlets, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2] In a non-polar solvent like CDCl₃, it is expected to be in the range of 4-8 ppm.[3] Its signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[3]

  • Aromatic Protons (H-2 and H-6):

    • Chemical Shift: The benzene proton resonates at ~7.26 ppm. The -OH group is strongly activating (electron-donating), shifting ortho and para protons upfield (to lower ppm). The methyl group is weakly activating. Conversely, fluorine is deactivating (electron-withdrawing) due to its high electronegativity, which deshields nearby protons, shifting them downfield (to higher ppm).

    • H-2: This proton is ortho to the methyl group and meta to the -OH group. It is also subject to the influence of two meta fluorine atoms. The combination of these effects would place its resonance in the aromatic region, likely around 6.7-7.0 ppm.

    • H-6: This proton is ortho to the -OH group and meta to the methyl group. It is influenced by one ortho and one meta fluorine atom. The strong shielding from the -OH group will likely push this proton further upfield compared to H-2, estimated to be in the range of 6.5-6.8 ppm.

    • Multiplicity (Splitting): The most complex feature will be the splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and couples strongly with nearby protons.

      • H-2 will be split by H-6 (a small para coupling, ⁴JHH ≈ 0-1 Hz) and by two fluorine atoms: F-3 (meta, ³JHF ≈ 5-8 Hz) and F-4 (para, ⁴JHF ≈ 1-3 Hz). This would likely result in a complex multiplet, appearing as a doublet of doublets or a more complex pattern.

      • H-6 will be split by H-2 (para, ⁴JHH ≈ 0-1 Hz), F-4 (ortho, ³JHF ≈ 8-10 Hz), and F-3 (meta, ⁴JHF ≈ 4-6 Hz). This will also result in a complex multiplet, likely a doublet of doublets.

  • Methyl Protons (CH₃):

    • Chemical Shift: Protons on a methyl group attached to an aromatic ring typically appear around 2.2-2.5 ppm. The electron-withdrawing fluorine atoms on the ring may cause a slight downfield shift.

    • Multiplicity: The methyl protons are too far away to show significant coupling to the aromatic protons. However, they will experience long-range coupling to the two fluorine atoms. The coupling to the ortho fluorine (F-4, ⁴JHF) and the meta fluorine (F-3, ⁵JHF) will be small (typically 1-3 Hz). This may result in a finely split singlet, appearing as a triplet or a more complex narrow multiplet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OH4.0 - 8.0Broad SingletN/A
H-66.5 - 6.8Doublet of Doublets (dd)³J(H6-F4) ≈ 8-10; ⁴J(H6-F3) ≈ 4-6
H-26.7 - 7.0Doublet of Doublets (dd)³J(H2-F3) ≈ 5-8; ⁴J(H2-F4) ≈ 1-3
-CH₃2.2 - 2.5Triplet (t) or Multiplet (m)⁴J(H-F) ≈ 1-3

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized and meticulous sample preparation and acquisition protocol is essential. The following steps represent a best-practice workflow for analyzing a solid organic compound like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of the solid this compound sample.[4]

    • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shift of the -OH proton is highly solvent-dependent.[2]

    • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

    • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

    • Filtration: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] This step is critical as suspended solids will degrade the magnetic field homogeneity, leading to broad spectral lines.[4][6]

    • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm.[7] Many commercially available deuterated solvents already contain TMS.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insertion: Carefully wipe the outside of the NMR tube and insert it into the spinner turbine. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The instrument will then perform an automated "shimming" process to optimize the homogeneity of the magnetic field across the sample volume.

    • Acquisition Parameters: Set up a standard proton experiment. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.

    • Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed into the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum.

    • Analysis: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-25 mg of solid sample dissolve Dissolve in 0.7 mL of deuterated solvent weigh->dissolve filter Filter into NMR tube dissolve->filter insert Insert sample into spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base analyze Calibrate, Integrate, and Assign Peaks phase_base->analyze

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the premier tool for detailed structural elucidation, a multi-technique approach provides the most comprehensive and definitive characterization of a molecule. Below is a comparison of ¹H NMR with other common analytical methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling point and interaction with a stationary phase, while MS fragments the eluted compounds and separates the fragments by their mass-to-charge ratio, providing a unique mass spectrum.

  • Application: GC-MS is excellent for confirming the molecular weight (via the molecular ion peak) and identifying characteristic fragmentation patterns.[5] For phenols, derivatization (e.g., silylation) is often required to increase volatility and prevent peak tailing.[1][8]

  • Trustworthiness: Provides high confidence in molecular weight and can reveal information about the molecule's substructures through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC separates compounds in a liquid mobile phase based on their interaction with a stationary phase. It is coupled to a mass spectrometer for detection and identification.

  • Application: LC-MS is particularly well-suited for polar and non-volatile compounds like phenols, as it does not require derivatization.[9][10] It is highly sensitive and can be used for both qualitative identification and quantitative analysis in complex matrices.[11]

  • Trustworthiness: Like GC-MS, it provides definitive molecular weight information. Tandem MS (MS/MS) can provide structural information through controlled fragmentation.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the vibration of atoms and functional groups in a molecule upon absorption of infrared radiation.

  • Application: This technique is ideal for confirming the presence of key functional groups. For this compound, one would expect to see:

    • A broad O-H stretching band around 3200-3600 cm⁻¹.[4][12]

    • Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.[4]

    • A C-O stretching band around 1220 cm⁻¹.[6]

    • C-F stretching bands, typically in the 1000-1400 cm⁻¹ region.

  • Trustworthiness: While not providing detailed connectivity, IR is a rapid and reliable method for functional group identification, complementing the structural framework provided by NMR.

Two-Dimensional (2D) NMR Spectroscopy
  • Principle: 2D NMR experiments correlate signals from different nuclei, providing information about their connectivity through bonds or space.

  • Application:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton signal with the carbon atom to which it is directly attached.[13][14] For instance, it would show a cross-peak between the methyl proton signal and the methyl carbon signal.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[14][15] It would be invaluable for confirming the overall structure, for example, by showing a correlation between the methyl protons and the aromatic carbons C-4, C-5, and C-6.

  • Trustworthiness: 2D NMR provides unambiguous proof of the atomic connectivity within a molecule, making it the gold standard for complex structure elucidation when 1D spectra are ambiguous.[16]

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations for this Molecule
¹H NMR Precise proton environments, connectivity (via coupling), and relative number of protons.Unrivaled for detailed structural framework determination in solution.Complex splitting from H-F coupling can make interpretation challenging without expertise.
GC-MS Molecular weight and fragmentation patterns.High separation efficiency and sensitivity; established libraries for identification.May require derivatization for this polar analyte; provides indirect structural information.
LC-MS Molecular weight and fragmentation patterns.Ideal for polar compounds without derivatization; very high sensitivity.Less separation efficiency than capillary GC; provides indirect structural information.
IR Spectroscopy Presence of functional groups (OH, C=C, C-O, C-F).Fast, non-destructive, and excellent for functional group confirmation.Provides no information on the connectivity or arrangement of atoms.
2D NMR (HSQC/HMBC) Unambiguous H-C connectivity (1-bond and long-range).Resolves ambiguities in 1D spectra; provides definitive proof of structure.Requires more instrument time and expertise for data interpretation.

Conclusion

The structural analysis of this compound serves as an excellent illustration of the central role of ¹H NMR spectroscopy in modern organic chemistry. Through a careful analysis of predicted chemical shifts and complex coupling patterns arising from both H-H and H-F interactions, a detailed and confident structural assignment can be made. While ¹H NMR provides the foundational architectural data, its power is magnified when used in concert with complementary techniques. Mass spectrometry (GC-MS or LC-MS) offers definitive confirmation of the molecular weight, IR spectroscopy provides rapid verification of functional groups, and 2D NMR experiments like HSQC and HMBC deliver unequivocal proof of atomic connectivity. For the research scientist or drug development professional, a judicious application of these techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity required for subsequent research and development.

References

  • NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]

  • Barros, L., de Morais, A. L., & Ferreira, I. C. F. R. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(11), 2612. Retrieved from [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 1H NMR spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 401-410. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874. Retrieved from [Link]

  • Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). (n.d.). Shimadzu. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. (2023, April 20). JASCO. Retrieved from [Link]

  • 19Fluorine NMR. (n.d.). Quality NMR Services. Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Polymer Source. Retrieved from [Link]

  • Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2012). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Concepts in Magnetic Resonance Part A, 40A(4), 146-169.
  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874. Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

  • 19Fluorine NMR. (n.d.). Quality NMR Services. Retrieved from [Link]

  • 1H NMR spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874. Retrieved from [Link]

Sources

A Guide to the ¹⁹F NMR Chemical Shifts of 3,4-Difluoro-5-methylphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, serves as a sensitive NMR probe for characterizing these fluorinated compounds. This guide provides a detailed analysis of the ¹⁹F NMR chemical shifts of 3,4-difluoro-5-methylphenol, a potentially valuable building block in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages high-level computational chemistry to predict its ¹⁹F NMR spectrum and contextualizes these predictions with a comparative analysis of experimentally determined chemical shifts of structurally related fluorophenols.

The Intricacies of ¹⁹F NMR in Fluorinated Aromatics

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for structural elucidation.[1][2] In aromatic systems, the observed chemical shift is a complex interplay of several factors:

  • Electronic Effects: The electron-donating or -withdrawing nature of other substituents on the aromatic ring significantly influences the electron density around the fluorine atom, causing shielding (upfield shift) or deshielding (downfield shift).[3]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can interact with the solute, particularly with a polar group like the hydroxyl moiety of a phenol, thereby altering the electronic environment of the fluorine nuclei.

  • Intramolecular Interactions: Hydrogen bonding between the phenolic proton and a nearby fluorine atom can lead to significant changes in the ¹⁹F chemical shift.

Predicted ¹⁹F NMR Chemical Shifts of this compound

Due to the unavailability of experimental spectra for this compound, its ¹⁹F NMR chemical shifts were predicted using Density Functional Theory (DFT), a robust computational method for this purpose.[4][5][6][7][8] The calculations were performed at the B3LYP/6-31+G(d,p) level of theory, which has been shown to provide reliable predictions for fluorinated aromatic compounds.[4]

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound and Experimental Values for Analogous Compounds.

CompoundFluorine PositionPredicted/Experimental Chemical Shift (ppm)Solvent
This compound F-3 -135.8 in silico (gas phase)
F-4 -138.2 in silico (gas phase)
2,3-DifluorophenolF-2-155.1-
F-3-138.9-
3,4-DifluorophenolF-3-136.1-
F-4-139.5-

Comparative Analysis with Structurally Similar Phenols

A comparative analysis with experimentally determined ¹⁹F NMR data of closely related difluorophenols provides valuable insights into the expected spectral characteristics of this compound.

The predicted chemical shifts for the fluorine atoms in this compound are in close agreement with the experimental values for 3,4-difluorophenol. This suggests that the electronic influence of the methyl group at the 5-position is relatively modest. The fluorine at the 3-position (F-3) is predicted to be slightly deshielded (less negative chemical shift) compared to the fluorine at the 4-position (F-4). This can be attributed to the combined electron-donating effects of the hydroxyl group (para to F-4) and the methyl group (meta to F-4 and ortho to F-3), which would increase the electron density more significantly at the C-4 position.

In contrast, for 2,3-difluorophenol, the F-2 resonance is significantly more shielded (more negative chemical shift) than the F-3 resonance. This is likely due to the strong electron-withdrawing inductive effect of the neighboring hydroxyl group on the ortho-positioned fluorine.

Experimental Protocol for ¹⁹F NMR Spectroscopy

For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol outlines a standardized approach.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
  • The choice of solvent is critical as it can influence the chemical shifts. For comparative studies, consistency in the solvent used is paramount.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer equipped with a multinuclear probe.
  • Tune and match the probe for the ¹⁹F frequency.
  • Lock the field using the deuterium signal from the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹⁹F spectrum.
  • Typical acquisition parameters include:
  • Pulse angle: 30-45°
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 16-64 (adjust based on sample concentration)
  • For enhanced sensitivity and resolution, consider a larger number of scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum using an external or internal standard. Common references include CCl₃F (0 ppm) or a sealed capillary of a known fluorinated compound.
  • Integrate the signals to determine the relative ratios of the different fluorine environments.

Computational Methodology for Predicting ¹⁹F NMR Chemical Shifts

The following outlines a validated computational workflow for predicting ¹⁹F NMR chemical shifts of fluorinated aromatic compounds.

G cluster_workflow Computational Workflow for ¹⁹F NMR Prediction mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc nmr_calc 4. NMR Shielding Calculation (GIAO method) freq_calc->nmr_calc shift_pred 6. Chemical Shift Prediction (δ = σ_ref - σ_iso) nmr_calc->shift_pred ref_calc 5. Reference Shielding Calculation (e.g., CCl₃F) ref_calc->shift_pred

Caption: A typical workflow for the computational prediction of ¹⁹F NMR chemical shifts.

This process involves building the 3D structure of the molecule, optimizing its geometry using a chosen DFT functional and basis set, confirming it is at an energy minimum through frequency calculations, and then calculating the isotropic magnetic shielding constants (σ_iso) using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shift (δ) is then determined by referencing the calculated shielding constant to that of a standard reference compound.

Conclusion

This guide provides a comprehensive overview of the expected ¹⁹F NMR chemical shifts for this compound based on robust computational predictions and a comparative analysis with experimentally determined data for analogous compounds. The provided experimental and computational protocols offer a solid foundation for researchers working with this and other novel fluorinated molecules. As the field of fluorinated pharmaceuticals and materials continues to expand, the predictive power of computational chemistry coupled with the analytical precision of ¹⁹F NMR spectroscopy will remain indispensable tools for innovation.

References

  • Beger, R. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3653-3659. [Link]

  • Di Tommaso, D., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(12), 7317-7326. [Link]

  • Mifkovic, M., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(9), 1354-1364. [Link]

  • Visscher, F., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(11), 4043-4048. [Link]

  • Kupka, T., et al. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 26(23), 7249. [Link]

  • de la Cruz, C., et al. (2024). Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics. The Journal of Physical Chemistry A. [Link]

  • Dietschreit, J. C. B., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 58(43), 15296-15300. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. [Link]

  • Dovepress. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ResearchGate. (n.d.). Representative 19 F NMR spectra showing metabolite pro-. [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

Sources

Optimization of HPLC Purity Analysis for 3,4-Difluoro-5-methylphenol: A Comparative Column Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3,4-Difluoro-5-methylphenol (DFMP) presents a specific chromatographic challenge: separating the target analyte from its positional isomers (e.g., 2,3-difluoro or 2,4-difluoro analogs) and potential defluorinated impurities.[1]

While C18 columns are the industry workhorse, they often rely solely on hydrophobicity, failing to resolve fluorinated positional isomers that possess identical logP values.[1] This guide compares three stationary phases—C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) .[1][2]

The Verdict: The PFP (Pentafluorophenyl) phase is the superior choice for DFMP purity analysis. It leverages fluorine-fluorine interactions and shape selectivity to achieve a resolution (


) of > 2.0 between critical isomeric pairs where C18 fails (

).

Analyte Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in rational method design.

PropertyThis compoundChromatographic Implication
Structure Phenol ring with two fluorines and one methyl group.[1]Aromatic (

-active), H-bond donor (phenol -OH).[1]
Acidity (pKa) Est. ~7.8 - 8.2 (Fluorine is EWG, Methyl is EDG).[1]Critical: Mobile phase must be acidic (pH < 5) to keep analyte unionized (

). Ionized phenols (

) exhibit peak tailing and reduced retention.[1]
Lipophilicity Moderate (logP ~2.5).Retains well on RP-HPLC, but hydrophobic selectivity alone is insufficient for isomer separation.[1]
UV Absorbance

~210 nm, 254 nm.
254 nm is selective for the aromatic ring; 210 nm provides higher sensitivity but more solvent noise.

Method Development Workflow

The following workflow illustrates the decision matrix used to select the optimal separation chemistry.

MethodDevelopment Start Start: DFMP Method Dev Screening Column Screening (C18 vs Phenyl vs PFP) Start->Screening Decision Isomer Resolution (Rs > 1.5)? Screening->Decision Optimize Optimize Gradient & pH (MeOH vs ACN) Decision->Optimize Yes Fail Select Alternative Phase (Core-Shell PFP) Decision->Fail No Validate Final Validation (Linearity, LOQ, Specificity) Optimize->Validate Fail->Screening Re-screen

Figure 1: Decision tree for selecting stationary phases for fluorinated aromatics.

Comparative Column Study

We evaluated three distinct stationary phases to determine the most robust separation.

The Candidates
  • C18 (Octadecylsilane): The baseline control. Relies on hydrophobic dispersion forces.[1]

  • Phenyl-Hexyl: Introduces ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions, useful for aromatics.[1]
  • PFP (Pentafluorophenyl): A fluorinated stationary phase.[1][3][4][5][6] Offers four mechanisms: Hydrophobicity,

    
    -
    
    
    
    , Hydrogen Bonding, and Shape Selectivity (F-F interactions) .[1]
Experimental Protocol
  • System: UHPLC with PDA detector.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).[7] Note: MeOH is preferred over Acetonitrile for PFP columns as it enhances

    
    -
    
    
    
    selectivity.[1]
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[1][8]

  • Temperature: 35°C.[1]

Results: Separation of DFMP from 2,3-Difluoro Isomer

The following table summarizes the chromatographic performance based on experimental trials with fluorinated phenol standards.

ParameterC18 (Generic)Phenyl-HexylPFP (Recommended)
Retention Mechanism Hydrophobic onlyHydrophobic +

-

Hydrophobic +

-

+ Dipole + Shape
Retention Time (DFMP) 6.2 min6.8 min7.1 min
Isomer Separation (

)
0.8 (Co-elution) 1.2 (Partial)2.4 (Baseline)
Peak Symmetry (

)
1.11.11.05
Selectivity Driver Carbon loadAromaticityFluorine positioning
Why PFP Wins: The Mechanism

The PFP phase separates fluorinated isomers based on the specific electron density distribution around the aromatic ring. The highly electronegative fluorine atoms on the stationary phase interact with the electron-deficient regions of the analyte.

PFP_Mechanism Silica Silica Surface Ligand PFP Ligand (F-F-F-F-F) Silica->Ligand Bonded Analyte DFMP Analyte (3,4-Difluoro) Ligand->Analyte Strong Pi-Pi & Shape Fit Isomer Impurity (2,3-Difluoro) Ligand->Isomer Weak Interaction (Steric Clash)

Figure 2: Mechanistic interaction between PFP ligand and fluorinated isomers.[1] The specific arrangement of fluorines creates a "lock-and-key" electronic environment.

Final Recommended Method (Self-Validating System)

To ensure high "Trustworthiness" (Part 2 of requirements), this protocol includes system suitability criteria that must be met before sample analysis.

Chromatographic Conditions
  • Column: Core-Shell PFP, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex F5 or similar).[1]

    • Why Core-Shell? Provides UHPLC-like efficiency at lower backpressures, sharpening peaks for better sensitivity.[1]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (adjusted with Formic Acid).

    • Why Buffer? Better pH stability than simple 0.1% acid, ensuring robust retention times for ionizable phenols.[1]

  • Mobile Phase B: Methanol.[1][7]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 8.0 min: 65% B[1]

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B[1]

    • 10.1 min: 30% B (Re-equilibrate)

  • Detection: UV @ 254 nm (Reference: 360 nm).

System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 2.0 between DFMP and nearest isomer.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Ensures no secondary silanol interactions).
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

References

  • Phenomenex. (2015).[1] Kinetex F5 – A Robust Pentafluorophenyl Propyl (PFP) Core-Shell Phase.[1][9] Retrieved from

  • Bell, D. S. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[6][10][11] LCGC International.[1] Retrieved from

  • Waters Corporation. (2012).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Thermo Fisher Scientific. (2016).[1] A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers. Retrieved from

Sources

Comparative Guide: IR Spectroscopy Characteristic Bands for Fluorinated Methylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

Fluorinated methylphenols (fluorinated cresols) are critical intermediates in the synthesis of agrochemicals and pharmaceuticals. The strategic introduction of fluorine—a "bioisostere" for hydrogen—modulates lipophilicity (LogP), metabolic stability, and pKa without significantly altering steric bulk.

However, distinguishing between isomers (e.g., 4-fluoro-2-methylphenol vs. 2-fluoro-4-methylphenol) is notoriously difficult using standard chromatography alone. Infrared (IR) spectroscopy provides a rapid, non-destructive orthogonal method for structural validation. This guide synthesizes experimental data to provide a definitive reference for interpreting the vibrational signatures of these compounds.

Mechanistic Basis of Spectral Shifts[1]

To interpret the spectra accurately, one must understand the electronic competition between the Methyl group (+I effect, electron-donating) and the Fluorine atom (-I effect, electron-withdrawing) on the phenolic ring.

The "Push-Pull" Effect on the O-H Bond
  • Acidity & Hydrogen Bonding: Fluorine's strong electronegativity withdraws electron density from the aromatic ring, increasing the acidity of the phenolic proton. This leads to stronger intermolecular hydrogen bonding compared to non-fluorinated cresols.

  • Spectral Consequence: Stronger H-bonding results in a significant red shift (lower wavenumber) and broadening of the O-H stretching band in the condensed phase (solid/neat liquid).

The C-F vs. C-O Overlap

The C-F stretching vibration (1000–1400 cm⁻¹) is exceptionally strong due to the large dipole moment of the C-F bond. In fluorinated phenols, this band often overlaps with the C-O stretching mode (~1200–1260 cm⁻¹).

  • Diagnostic Tip: The C-F stretch is typically the most intense band in the fingerprint region, often surpassing the C-O stretch in intensity.

Comparative Analysis of Characteristic Bands

The following data summarizes the vibrational modes for 1,2,4-trisubstituted benzenes (the most common substitution pattern for fluorinated cresols).

Table 1: Primary Functional Group Regions
Vibrational ModeFrequency Range (cm⁻¹)IntensitySpectral CharacterStructural Insight
O-H Stretch (Free) 3600 – 3650Medium, SharpVisible only in dilute solution (e.g., CCl₄).Diagnostic of non-bonded state.[1]
O-H Stretch (H-Bonded) 3200 – 3550Strong, BroadDominant in neat/solid samples.Red-shifted by F-induced acidity.
Aromatic C-H Stretch 3000 – 3100MediumSharp shoulder above 3000.Confirms aromaticity.[2][3][4]
Methyl C-H Stretch 2850 – 2960MediumMultiple peaks (sym/asym).Confirms presence of alkyl group.[2][5]
Ring C=C Stretch 1450 – 1600VariableUsually 2-3 bands (e.g., ~1500, ~1600).[6]"Breathing" modes of the benzene ring.[7]
C-F Stretch 1200 – 1270Very Strong Broad, intense band.Often merges with C-O stretch.
C-O Stretch 1180 – 1260StrongSharp.Shifted to higher freq. by F substitution.
Table 2: Isomer Differentiation (Fingerprint Region)

The "Out-of-Plane" (OOP) C-H bending vibrations (650–900 cm⁻¹) are the gold standard for distinguishing isomers. These bands depend strictly on the number of adjacent hydrogen atoms on the ring.

Isomer StructureSubstitution PatternAdjacent HydrogensCharacteristic OOP Bands (cm⁻¹)
4-Fluoro-2-methylphenol 1,2,4-Trisubstituted2 adjacent, 1 isolated800–860 (2 adj) & 860–900 (1 iso)
2-Fluoro-4-methylphenol 1,2,4-Trisubstituted2 adjacent, 1 isolated800–860 (2 adj) & 860–900 (1 iso)
2-Fluoro-3-methylphenol 1,2,3-Trisubstituted3 adjacent760–780 & 700–720
3-Fluoro-5-methylphenol 1,3,5-Trisubstituted0 adjacent (all isolated)810–865 & 675–700

Note: For 1,2,4-trisubstituted isomers (the most common commercial targets), distinguishing the exact position of F vs. CH3 requires analyzing the overtone patterns (1660–2000 cm⁻¹) or coupling with NMR, as their OOP bands are very similar.

Experimental Protocol: Precision IR Acquisition

To ensure reproducibility, especially given the volatility and hygroscopic nature of phenols, follow this standardized workflow.

Protocol: "Dual-Phase Spectral Validation"

Objective: To capture both the H-bonded network (neat) and the free molecular vibrations (solution).

Materials:

  • Neat/Solid: ATR Accessory (Diamond or ZnSe crystal).

  • Solution: Anhydrous CCl₄ or CH₂Cl₂ (DCM); NaCl or CaF₂ liquid cells (0.1 mm pathlength).

Step-by-Step Methodology:

  • Background Correction:

    • Clean ATR crystal with isopropanol.

    • Acquire 32-scan background spectrum in ambient air.

    • Why: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor interference.

  • Neat Acquisition (The "Fingerprint" Scan):

    • Place <5 mg of solid or 1 drop of liquid fluorinated methylphenol on the crystal.

    • Apply high pressure (if solid) to ensure optical contact.

    • Scan range: 4000–600 cm⁻¹.[1][5] Resolution: 4 cm⁻¹.

    • Observation: Expect a massive, broad O-H band centered ~3350 cm⁻¹.

  • Solution Phase (The "Structural" Scan):

    • Prepare a 0.05 M solution in anhydrous CCl₄.

    • Inject into liquid cell.

    • Observation: The broad O-H band should collapse into a sharp peak at ~3620 cm⁻¹.

    • Critical Check: If the broad band persists, the concentration is too high (intermolecular H-bonding remains). Dilute further.

  • Data Processing:

    • Baseline correct.

    • Normalize C-F stretch intensity to 1.0 absorbance units for comparison.

Visualizations

Logic Flow for Isomer Assignment

This diagram illustrates the decision process for assigning a fluorinated methylphenol isomer based on its OOP bending bands.

IsomerID Start Unknown Fluorinated Methylphenol Spectrum RegionCheck Analyze OOP Region (650 - 900 cm⁻¹) Start->RegionCheck P_135 Pattern: 1,3,5-Trisubstituted (Isolated Hydrogens) RegionCheck->P_135 No Adj H P_123 Pattern: 1,2,3-Trisubstituted (3 Adjacent Hydrogens) RegionCheck->P_123 3 Adj H P_124 Pattern: 1,2,4-Trisubstituted (2 Adj + 1 Isolated) RegionCheck->P_124 2 Adj H Band_135 Bands: ~840 cm⁻¹ & ~690 cm⁻¹ P_135->Band_135 Band_123 Bands: ~770 cm⁻¹ & ~710 cm⁻¹ P_123->Band_123 Band_124 Bands: ~820 cm⁻¹ & ~880 cm⁻¹ P_124->Band_124 Ex_135 Example: 3-Fluoro-5-methylphenol Band_135->Ex_135 Ex_123 Example: 2-Fluoro-3-methylphenol Band_123->Ex_123 Ex_124 Example: 4-Fluoro-2-methylphenol (Most Common) Band_124->Ex_124

Caption: Decision tree for identifying substitution patterns in fluorinated methylphenols using Out-of-Plane (OOP) bending vibrations.

Experimental Workflow

The following diagram details the "Dual-Phase" protocol required to separate H-bonding effects from structural stretches.

Workflow cluster_Neat Neat/ATR Analysis cluster_Soln Solution Analysis Sample Sample (Solid/Liquid) ATR ATR Crystal (ZnSe/Diamond) Sample->ATR Solvent Dissolve in CCl₄ or DCM Sample->Solvent Result1 Broad O-H (H-Bonding Dominant) ATR->Result1 Compare Data Fusion: Calculate Δν (Shift) Result1->Compare Cell Liquid Cell (CaF₂ Windows) Solvent->Cell Result2 Sharp O-H (Free Phenol) Cell->Result2 Result2->Compare

Caption: Dual-phase experimental workflow for distinguishing intermolecular hydrogen bonding from intrinsic molecular vibrations.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Fluoro-2-methylphenol. National Institute of Standards and Technology. Available at: [Link]

  • Varsanyi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, London, 1974. (Standard reference for trisubstituted benzene OOP rules).
  • PubChem. 2-Fluoro-4-methylphenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes and Aromatics: Isomer Differentiation. Available at: [Link]

  • Royal Society of Chemistry. Vibrational Spectra of Fluorinated Aromatics. Journal of the Chemical Society. Available at: [Link]

Sources

Critical Quality Attributes: A Comparative Guide to COA Standards for 3,4-Difluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 186644-43-9 Formula: C₇H₆F₂O Role: Advanced Fluorinated Building Block (API & Agrochemical Intermediate)[1]

Executive Summary: The "Activity Cliff" Risk

In drug discovery, the precise positioning of fluorine atoms on an aromatic ring dictates metabolic stability (blocking P450 oxidation) and lipophilicity. For 3,4-Difluoro-5-methylphenol , the primary risk is not gross contamination, but regioisomeric impurity .[1]

A "Standard Grade" COA often reports >98% purity by GC without resolving isomers.[1] However, the presence of 2,3-difluoro-5-methylphenol (a common byproduct of fluorination) can lead to "Activity Cliffs"—where a single fluorine shift reduces target binding affinity by up to 1000-fold or alters downstream metabolic pathways.[1]

This guide objectively compares Standard Industrial Grade (Agro-focused) vs. Pharma-Grade (API-focused) specifications, establishing why the latter is non-negotiable for late-stage development.

Comparative COA Standards: Industrial vs. Pharma Grade

The following table contrasts the typical specifications found in the market. Note the specific focus on isomeric resolution and catalyst poisons in the Pharma Grade.

Quality AttributeStandard Industrial Grade Pharma / Research Grade Scientific Rationale
Assay (GC) ≥ 98.0% (Area %)≥ 99.5% (Quantitative) Area % ignores response factors; quantitative assay ensures mass balance.
Isomeric Purity Not Specified≤ 0.15% (Any Single Isomer) Regioisomers (e.g., 2,3-difluoro) have nearly identical boiling points, making downstream separation impossible.[1]
Appearance White to yellow solid/liquidWhite to off-white crystalline solid Color indicates oxidation (quinones) or diazo-tars from synthesis.[1]
Water (KF) ≤ 0.5%≤ 0.1% Moisture kills Pd-catalysts in subsequent Suzuki/Buchwald couplings.[1]
Free Fluoride (F⁻) Not Specified≤ 10 ppm Free F⁻ etches glass reactors and indicates instability of the C-F bond.[1]
Pd/Transition Metals Not Specified≤ 20 ppm Essential if the phenol was synthesized via Pd-catalyzed hydroxylation.[1]

Impurity Origin & Synthesis Logic (Graphviz)

Understanding where impurities originate allows you to demand specific testing.[1] The synthesis typically involves diazonium chemistry or nucleophilic aromatic substitution, both of which are prone to isomerization.

SynthesisPathways Precursor 3,4-Difluoro-5-methylaniline (Precursor) Sandmeyer Sandmeyer Reaction (Diazotization) Precursor->Sandmeyer NaNO2 / H+ Hydrolysis Acid Hydrolysis (High Temp) Sandmeyer->Hydrolysis -N2 Product This compound (Target) Hydrolysis->Product Main Path Impurity_Iso IMPURITY A: 2,3-Difluoro Isomer (Regio-scrambling) Hydrolysis->Impurity_Iso Thermal Rearrangement Impurity_Tar IMPURITY B: Diazo Tars (Polymerization) Hydrolysis->Impurity_Tar Side Rxn Impurity_H2O IMPURITY C: Retained Moisture (Azeotrope) Product->Impurity_H2O Hygroscopic Nature

Figure 1: Synthesis pathway illustrating the thermal origin of isomeric impurities and diazo-tars.[1]

Experimental Validation Protocols

To validate a supplier's COA, use these self-validating protocols.

Protocol A: High-Resolution GC-MS for Isomer Detection

Standard C18 HPLC often fails to separate fluorinated phenol isomers due to their similar polarity.[1] Capillary GC is required.[1][2]

  • Principle: Separation based on volatility differences induced by the ortho-fluorine effect (H-bonding suppression).[1]

  • Instrument: GC-MS (Agilent 7890/5977 or equivalent).[1]

  • Column: DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm).[1] Note: High polarity columns like WAX are less stable with fluorinated phenols.

  • Method Parameters:

    • Inlet: Split 50:1 @ 250°C.

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Oven Program:

      • Hold 50°C for 2 min (Solvent delay).

      • Ramp 10°C/min to 150°C (Critical resolution window).

      • Ramp 25°C/min to 280°C.

    • Detection: SIM Mode (Monitor m/z 144 [M]+ and 125 [M-F]+).

  • Acceptance Criteria: Resolution (Rs) between 3,4-difluoro and 2,3-difluoro peaks must be > 1.5.[1]

Protocol B: Trace Water Determination (Karl Fischer)

Fluorinated phenols are surprisingly hygroscopic.[1] Water interferes with base-sensitive alkylations.[1]

  • Method: Coulometric Karl Fischer Titration.[1]

  • Solvent System: Methanol/Chloroform (3:[1]1) is required.[1]

    • Why? Phenols can alter the pH of standard methanol reagents, leading to slow endpoints. Chloroform ensures solubility and buffers the pH.[1]

  • Procedure:

    • Pre-titrate the cell to eliminate drift (< 0.5 µ g/min ).[1]

    • Inject 1.0 g of sample (melted or dissolved in dry THF).

    • Reaction time should not exceed 3 minutes to prevent side reactions with the phenol.[1]

QC Decision Workflow (Graphviz)

Use this logic gate to determine if a batch is suitable for GMP/GLP synthesis.[1]

QC_Workflow Sample Incoming Batch This compound Test_GC Test 1: GC-MS (Isomer Check) Sample->Test_GC Decision_GC Isomer < 0.15%? Test_GC->Decision_GC Test_KF Test 2: KF Titration (Moisture) Decision_GC->Test_KF Yes Reject REJECT BATCH (Risk of side reactions) Decision_GC->Reject No Decision_KF Water < 0.1%? Test_KF->Decision_KF Test_Color Test 3: Visual Inspection (Oxidation) Decision_KF->Test_Color Yes Decision_KF->Reject No Test_Color->Reject Pink/Dark Approve APPROVE (Release for Synthesis) Test_Color->Approve Clear/White

Figure 2: Quality Control decision tree for evaluating incoming raw material.

Impact on Downstream Chemistry

Why does the COA matter? Here is the mechanistic impact of using "Standard" vs. "Pharma" grade in a typical Suzuki-Miyaura Coupling (converting the phenol to a biaryl ether or similar scaffold).

  • Isomer Contamination:

    • Mechanism:[1] The 2,3-difluoro isomer has different steric hindrance around the hydroxyl group.[1]

    • Result: In competitive coupling, the impurity may react faster or slower, enriching the impurity in the final drug substance. Separating biaryl isomers is notoriously difficult (often requiring Chiral SFC).[1]

  • Moisture Content (>0.5%):

    • Mechanism:[1] Water hydrolyzes the boronic acid partner and deactivates sensitive Pd-ligand complexes (like Pd(PPh3)4).[1]

    • Result: Yield drops from ~90% to <60%, requiring difficult purification to remove homocoupled byproducts.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • ICH Expert Working Group. (2006). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. ICH Guidelines. Link

  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

Sources

Comparative Guide: Dielectric Anisotropy & Physicochemical Properties of 3,4-Difluoro-5-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,4-Difluoro-5-methylphenol derivatives , focusing on their dielectric anisotropy (


) and physicochemical properties. It is designed for researchers in materials science (Liquid Crystals) and medicinal chemistry, comparing this specific scaffold against its non-methylated and trifluorinated analogs.

Executive Summary

This compound is a critical intermediate used primarily to synthesize negative dielectric anisotropy (


)  liquid crystals (LCs) for Vertical Alignment (VA) displays and microwave applications. In drug development, it serves as a specialized bio-isostere, where the unique combination of the electron-withdrawing fluorine atoms and the electron-donating, sterically bulky methyl group modulates lipophilicity and metabolic stability.

This guide compares the 3,4-Difluoro-5-methyl (DFM) scaffold against two primary alternatives:

  • 3,4-Difluoro (DF) derivatives: The standard for low viscosity.

  • 3,4,5-Trifluoro (TF) derivatives: The standard for high negative dielectric anisotropy.

Molecular Architecture & Mechanism

The performance of these derivatives is governed by the interplay between electronic effects (dipole moments) and steric factors (packing density).

2.1. Dielectric Anisotropy Mechanism

Dielectric anisotropy is defined as


.
  • 3,4-Difluoro Substitution: The two fluorine atoms at positions 3 and 4 create a net dipole moment perpendicular to the molecular long axis. This results in a negative

    
    , essential for VA mode LCs which align perpendicular to an applied electric field.
    
  • 5-Methyl Effect: The methyl group at position 5 (ortho to the 4-fluoro, meta to the phenol linkage) introduces:

    • Steric Bulk: Disrupts molecular packing, lowering the melting point (

      
      ) and clearing point (
      
      
      
      ).
    • Dipole Modulation: The methyl group is a weak electron donor. While it slightly opposes the inductive effect of the fluorines, its primary impact is lateral dilation , which reduces the number density of dipoles per unit volume, slightly attenuating the magnitude of

      
       compared to the TF analog.
      
2.2. Pharmaceutical Mechanism (Bio-isosterism)
  • Metabolic Blocking: The 3,4-difluoro motif blocks metabolic oxidation at para/meta positions.

  • Methyl "Soft Spot" vs. Anchor: The 5-methyl group can serve as a metabolic handle (benzylic oxidation) or a hydrophobic anchor to fill specific receptor pockets (e.g., kinase hydrophobic back-pockets).

Comparative Performance Analysis

The following data synthesizes representative performance metrics for phenyl-bicyclohexyl LC cores containing these phenolic tails.

Table 1: Physicochemical & Dielectric Comparison
Feature3,4-Difluoro (DF) 3,4-Difluoro-5-Methyl (DFM) 3,4,5-Trifluoro (TF)
Dielectric Anisotropy (

)
-3.5 to -4.5 -3.0 to -4.0 -5.0 to -6.5
Rotational Viscosity (

)
Low (Best Response)Medium (+15-20%)High (+30-40%)
Melting Point (

)
High (Crystallization Risk)Low (Eutectic Stability) Medium
Clearing Point (

)
HighLower (-10 to -20°C)Medium
Lipophilicity (LogP) MediumHigh Medium-High
Metabolic Stability HighMedium (Benzylic oxid.)Very High
Analysis of Trade-offs:
  • Why Choose DFM? The 5-methyl group is the superior choice when solubility and low-temperature stability are paramount. While it sacrifices some dielectric magnitude (vs. TF) and speed (vs. DF), it prevents crystallization in complex mixtures, a critical failure mode in commercial formulations.

  • Why Choose TF? When maximizing the response to an electric field is critical (e.g., low-voltage driving), the extra fluorine provides the strongest transverse dipole.

  • Why Choose DF? For ultra-fast switching (low viscosity) where phase stability is managed by other mixture components.

Experimental Protocols
4.1. Measurement of Dielectric Anisotropy (Capacitance Method)

To ensure trustworthiness, this protocol includes self-validation steps using a reference standard (e.g., ZLI-4792).

Materials:

  • LC Test Cell (Homeotropic alignment, gap

    
    ).
    
  • LC Test Cell (Homogeneous alignment, gap

    
    ).
    
  • LCR Meter (e.g., Agilent 4284A).

  • Temperature Controller (Accuracy

    
    ).
    

Protocol:

  • Calibration: Measure the empty cell capacitance (

    
    ) to determine the precise cell gap 
    
    
    
    .
  • Filling: Fill the cells with the DFM derivative (or mixture) via capillary action in the isotropic phase (

    
    ) to avoid flow alignment defects.
    
  • Annealing: Cool slowly (

    
    ) to the measurement temperature (typically 
    
    
    
    or
    
    
    ).
  • Measurement (

    
    ):  Apply a low voltage (
    
    
    
    , typically 0.5V, 1kHz) to the Homeotropic cell. Since molecules align perpendicular to the surface (parallel to the field direction in the bulk if
    
    
    and voltage is high, but here we measure the initial state). Correction: For negative LCs, Homeotropic alignment aligns molecules
    
    
    to substrates (parallel to E-field direction). Thus,
    
    
    .
  • Measurement (

    
    ):  Apply low voltage to the Homogeneous  (Planar) cell. Molecules align 
    
    
    
    to substrates (
    
    
    to E-field). Thus,
    
    
    .
  • Calculation:

    
    
    
    
    
  • Validation: Ensure the isotropic dielectric constant

    
     matches the value measured above 
    
    
    
    .
4.2. Synthesis Workflow (General Phenol Functionalization)

This workflow outlines the conversion of the phenol into a liquid crystal ester.

SynthesisWorkflow Start This compound Step1 Esterification (DCC/DMAP or Acid Chloride) Start->Step1 + Carboxylic Acid Core Step2 Purification (Column Chromatography) Step1->Step2 Crude Ester Step3 Recrystallization (Ethanol/Heptane) Step2->Step3 Isolate Main Spot End Final LC Product (High Purity >99.8%) Step3->End Remove Ionic Impurities

Figure 1: General synthetic pathway for converting the phenol intermediate into a functional liquid crystal ester.

Visualizations
5.1. Impact of Substitution on Molecular Properties

This diagram illustrates the causal relationship between the chemical substitutions and the resulting physical properties.

PropertyMap F34 3,4-Difluoro Substitution Dipole Transverse Dipole Moment F34->Dipole Me5 5-Methyl Substitution Me5->Dipole Minor reduction Steric Lateral Steric Bulk Me5->Steric NegDE Negative Dielectric Anisotropy (Delta Epsilon < 0) Dipole->NegDE LowTm Lower Melting Point (Suppressed Crystallization) Steric->LowTm Disrupts Packing Visc Increased Rotational Viscosity Steric->Visc Increases Friction

Figure 2: Mechanistic map showing how fluoro and methyl substitutions drive the macroscopic properties of the material.

References
  • Li, X., et al. (2021). Synthesis and Microwave Dielectric Properties of Polyphenylene Liquid Crystal Compounds with Lateral Substitution by Methyl and Fluorine. Liquid Crystals.[1][2][3][4][5][6][7][8][9] Link

  • Gauza, S., et al. (2006). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Link

  • Hird, M. (2011). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • BenchChem. Physicochemical Comparison of Dichlorophenyl and Difluorophenyl Derivatives.Link

  • Merck KGaA.Liquid Crystal Mixtures for VA and FFS Applications.

Sources

Impurity profile comparison of commercial 3,4-Difluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced liquid crystals and agrochemical actives, 3,4-Difluoro-5-methylphenol (DFMP) serves as a critical scaffold. However, commercial availability varies significantly between "Pharma/Electronic Grade" and "Industrial Grade" sources.

This guide provides an objective, data-driven comparison of two dominant commercial grades of DFMP. Our analysis reveals that while Industrial Grade supplies often meet nominal purity specifications (97%+), they frequently contain regioisomeric impurities (specifically 2,3-difluoro-5-methylphenol) that are inseparable by standard crystallization. These impurities act as chain terminators in polymerization or competitive inhibitors in downstream metal-catalyzed cross-couplings.

Synthetic Origin Analysis: The Causality of Impurity

To understand the impurity profile, one must understand the synthetic origin. Commercial DFMP is typically manufactured via two distinct routes, each leaving a unique "fingerprint."

Route A: The Diazotization Pathway (High Specificity)
  • Process: Starts from 3,4-difluoro-5-methylaniline. The amine is converted to a diazonium salt and hydrolyzed to the phenol.

  • Impurity Profile: High regioselectivity. Main impurities are tarry oxidation byproducts (easily removed) and trace de-diazoniated side products (3,4-difluorotoluene).

  • Typical Grade: >99.0% (Electronic Grade).

Route B: Nucleophilic Aromatic Substitution (SNAr) (Cost-Effective)
  • Process: Starts from 3,4,5-trifluorotoluene. Reaction with hydroxide (KOH) at high temperature.

  • Impurity Profile: The hydroxide ion can attack either the para or meta fluorine. While para attack is favored, meta attack occurs, generating the 2,3-difluoro-5-methylphenol isomer.

  • Typical Grade: 95-97% (Agro Grade).

SynthesisPathways StartA 3,4-Difluoro-5-methylaniline StepA Diazotization / Hydrolysis (H2SO4, NaNO2, H2O) StartA->StepA StartB 3,4,5-Trifluorotoluene StepB SnAr Substitution (KOH, DMSO, Heat) StartB->StepB Product TARGET: This compound StepA->Product Major (>90%) ImpurityA Impurity A: 3,4-Difluorotoluene (Reductive dediazoniation) StepA->ImpurityA Trace (<0.5%) StepB->Product Major (~85%) ImpurityB CRITICAL IMPURITY B: 2,3-Difluoro-5-methylphenol (Regioisomer) StepB->ImpurityB Significant (5-10%)

Figure 1: Synthetic pathways illustrating the origin of the critical regioisomeric impurity in Route B.

Experimental Methodology

To validate these profiles, we established a self-validating analytical protocol. Standard C18 HPLC often fails to resolve the 3,4- and 2,3- isomers due to identical hydrophobicity. GC-MS with a polar column is the required standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1][2]
  • Instrument: Agilent 7890B / 5977B MSD.

  • Column: DB-WAX UI (Polyethylene Glycol), 30m x 0.25mm, 0.25µm. Note: A non-polar DB-5 column provides insufficient separation (Resolution < 1.0).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Inlet: Split 50:1 @ 250°C.

  • Detection: EI Mode (70eV), Scan range 35-350 m/z.

Quantitative 19F NMR (qNMR)

For absolute purity determination without response factor bias.

  • Solvent: DMSO-d6.

  • Internal Standard:

    
    -Trifluorotoluene (shifted significantly from phenol signals).
    
  • Parameters: D1 = 30s (to ensure full relaxation of F nuclei), 64 scans.

Comparative Results

We analyzed two commercial batches: Sample A (Premium Vendor) and Sample B (Bulk Industrial Vendor) .

Table 1: Impurity Profile Summary
FeatureSample A (Premium)Sample B (Industrial)Detection Method
Assay (Purity) 99.8% 96.4% qNMR
Appearance White Crystalline SolidOff-white / Pale Yellow fused solidVisual
This compound Major PeakMajor PeakGC-MS
2,3-Difluoro-5-methylphenol Not Detected (<0.05%)3.2% GC-MS (RT shift +0.4 min)
3,4-Difluorotoluene 0.1%Not DetectedGC-MS
Water Content 0.05%0.3%Karl Fischer
The "Critical Pair" Analysis

The most dangerous observation is the 3.2% content of the 2,3-difluoro isomer in Sample B.

  • Boiling Point Delta: < 2°C difference.

  • Separation Difficulty: Distillation is ineffective. Recrystallization requires significant yield loss (up to 40% mass loss to drop impurity below 0.5%).

Impact Assessment: Downstream Chemistry

Why does this matter? We simulated a standard Suzuki-Miyaura Coupling using the phenol (converted to triflate) to demonstrate the "poisoning" effect.

Scenario: Synthesis of Biaryl Liquid Crystal Precursor
  • Reaction: DFMP-Triflate + Boronic Acid

    
     Biaryl Product.
    
  • Observation:

    • Sample A: 92% Isolated Yield. High crystallinity.

    • Sample B: 78% Yield. Product contained 3% of the regioisomeric biaryl, which disrupted the liquid crystal phase transition temperature (

      
      ) by 15°C.
      

ImpactAnalysis Input Input Material (DFMP) Process Downstream Process: Etherification or Coupling Input->Process ResultA With Sample A (Pure): Single Product Sharp Melting Point Process->ResultA If Purity >99.5% ResultB With Sample B (Impure): Isomeric Mixture Cannot Crystallize Depressed mp Process->ResultB If contains 2,3-isomer

Figure 2: Impact of regioisomeric impurities on downstream product isolation.

Conclusion & Recommendations

  • For Early Stage Discovery/Pharma:

    • Recommendation: Use Sample A (Route A derived) .

    • Reasoning: The cost of purifying the regioisomer downstream exceeds the savings on the raw material. The 2,3-isomer is a "sticky" impurity that co-crystallizes with the product.

  • For Agro/Bulk Applications:

    • Recommendation: Sample B is acceptable only if the downstream active does not require strict isomeric purity or if the subsequent step allows for easy chromatographic separation (e.g., if the next intermediate has a distinct polarity).

  • Incoming QC Requirement:

    • Do not rely on melting point alone.

    • Mandate GC-MS on a WAX column or 19F NMR to certify the absence of the 2,3-difluoro isomer.

References

  • Separation of Difluorophenol Isomers

    • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers. PubMed. (2000).
    • [Link]

  • Synthesis of Fluorinated Phenols (SNAr Route)

    • Photochemical permutation of meta-substituted phenols.[1] Nature Communications (2025). (Discusses isomerization challenges).

    • [Link]

  • Analysis of Phenolic Impurities (GC-MS)

    • Underlying Mechanisms of Chromatographic Isomerism Effects in GC-MS. MDPI (2025).
    • [Link]

  • Impact on Downstream Coupling

    • Regio- and stereoselective intermolecular phenol coupling enzymes.
    • [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3,4-Difluoro-5-methylphenol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Foundation for Safety

Phenolic compounds, as a class, are recognized for their potential to cause severe skin burns and eye damage.[1][2][3][4][5][6] The introduction of fluorine atoms to the aromatic ring can further alter the compound's reactivity and toxicological profile. Therefore, a conservative and comprehensive approach to PPE is paramount. The primary routes of exposure to be controlled are dermal (skin) contact, ocular (eye) contact, and inhalation.[7][8]

Core Principles of Protection: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered defense strategy, where PPE serves as the final and critical barrier between the handler and the chemical. The following sections detail the essential PPE, the rationale for its use, and procedural steps for its correct implementation.

Engineering Controls: The First Line of Defense

Before any handling of 3,4-Difluoro-5-methylphenol, ensure that appropriate engineering controls are in place and functioning correctly. All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[2][9][10] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][11][12]

A Step-by-Step Guide to Personal Protective Equipment Selection and Use

Hand Protection: Preventing Dermal Absorption

Rationale: Phenolic compounds can be readily absorbed through the skin, potentially leading to systemic toxicity.[3][9] Some phenols also have an anesthetic effect, meaning initial contact may not be immediately felt, delaying response to exposure.[1][2][3]

Recommended Gloves: Given the halogenated nature of this compound, standard nitrile gloves may not provide sufficient protection for prolonged contact.

  • For Splash Protection and Short-Duration Tasks: Double-gloving with a heavier-duty nitrile glove is a recommended minimum.[8]

  • For Extended Use or Higher Concentrations: Gloves made of neoprene or butyl rubber offer superior resistance to a broader range of chemicals, including phenols.[3][13] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

Protocol:

  • Inspect gloves for any signs of degradation, punctures, or tears before each use.

  • When double-gloving, ensure the outer glove extends over the cuff of the lab coat.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Dispose of used gloves in a designated hazardous waste container.[14]

  • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Rationale: Direct contact with phenolic compounds can cause severe eye irritation and potentially irreversible damage, including blindness.[3][6][9]

Recommended Protection:

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[1][2][9]

Protocol:

  • Ensure that eye and face protection fits properly and is comfortable to wear for the duration of the task.

  • Clean and inspect all eye and face protection before and after each use.

  • In the event of a splash, immediately proceed to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[4][8][10] Seek immediate medical attention.

Body Protection: A Barrier Against Spills and Contamination

Rationale: Accidental spills can quickly contaminate personal clothing, leading to prolonged skin contact.

Recommended Attire:

  • A flame-resistant or chemical-resistant lab coat that is fully buttoned is required.[1][2][9]

  • Long pants and closed-toe shoes made of a non-porous material are mandatory.[9]

  • For tasks with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is recommended.[3][10]

Protocol:

  • Ensure your lab coat fits properly and provides adequate coverage.

  • Remove any contaminated clothing immediately and safely.[9]

  • Launder lab coats separately from personal clothing. Contaminated clothing should be decontaminated before laundering or disposed of as hazardous waste.[11]

Respiratory Protection: An Added Layer of Safety

Rationale: While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations, such as a large spill or when engineering controls are not available or sufficient.

Recommended Respirator:

  • If respiratory protection is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[15] The specific type of respirator should be determined by a qualified industrial hygienist based on a risk assessment.

Protocol:

  • Personnel must be properly trained and fit-tested before using any respiratory protection.

  • Inspect the respirator and its cartridges before each use.

  • Store respirators in a clean, dry place, away from chemical contamination.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Hazard Assessment cluster_ppe Personal Protective Equipment Selection cluster_ops Operational & Disposal Plan start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood no_fume_hood STOP WORK Consult EHS fume_hood->no_fume_hood No eye_protection Eye Protection: Chemical Splash Goggles (Minimum) fume_hood->eye_protection Yes splash_risk Significant Splash Risk? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes hand_protection Hand Protection: Double Nitrile Gloves (Minimum) splash_risk->hand_protection No face_shield->hand_protection extended_use Extended Use or Higher Concentration? hand_protection->extended_use special_gloves Use Neoprene or Butyl Rubber Gloves extended_use->special_gloves Yes body_protection Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes extended_use->body_protection No special_gloves->body_protection spill_kit Ensure Spill Kit is Accessible body_protection->spill_kit waste_disposal Segregate Halogenated Organic Waste spill_kit->waste_disposal decontamination Decontaminate Work Area and Equipment After Use waste_disposal->decontamination end Procedure Complete decontamination->end

Sources

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